Chrysotobibenzyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108853-09-4 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3 |
InChI Key |
XKKZNLRWNSUNBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
108853-09-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chrysotobibenzyl, Aloifol II dimethyl ether |
Origin of Product |
United States |
Foundational & Exploratory
Chrysotobibenzyl chemical structure and properties
An In-depth Technical Guide to Chrysotobibenzyl: Chemical Structure, Properties, and Biological Activity
Introduction
This compound is a polymethoxylated bibenzyl, a class of secondary metabolites found in certain plant species, notably from the Orchidaceae family, such as Dendrobium pulchellum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have highlighted its role as an anti-metastatic agent in lung cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized as a bibenzyl, featuring two phenyl rings linked by an ethane bridge. Its IUPAC name is 5-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-benzene. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 108853-09-4 | [1][5] |
| Chemical Formula | C₁₉H₂₄O₅ | [1][5] |
| Molecular Weight | 332.40 g/mol | [1] |
| Exact Mass | 332.1624 | [1] |
| Synonyms | Aloifol II dimethyl ether; Amoenylinin | [1][5] |
| Elemental Analysis | C: 68.66%; H: 7.28%; O: 24.07% | [1] |
| Purity (Commercial) | 95% ~ 99% | [5] |
| Storage | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Store in a well-closed container, protected from light. | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-cancer activity, primarily focused on inhibiting metastasis in non-small cell lung cancer (NSCLC). Its mechanism is multi-faceted, targeting key signaling pathways involved in cell migration, invasion, and resistance to apoptosis.
Anti-Metastatic Effects
Studies have shown that this compound, at concentrations ranging from 1-50 µM, effectively inhibits the migration and invasion of human lung cancer cells (including H460 and H292 lines) in a dose-dependent manner.[3][4] This activity is linked to its ability to suppress filopodia formation and the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[3][4]
Modulation of Integrin and Caveolin-1 Signaling
The primary mechanism of action for this compound's anti-metastatic effects is through the modulation of Caveolin-1 (Cav-1) and integrin signaling. Treatment with this compound leads to a reduction in the protein levels of Cav-1, integrins β1, β3, and αν, as well as downstream effectors such as phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Akt (p-AKT).[3][4] This disruption of the Cav-1/Integrin axis is crucial for its inhibitory effects on cell migration.
Sensitization to Chemotherapy
A significant finding is that this compound sensitizes lung cancer cells to apoptosis mediated by cisplatin, a common chemotherapeutic agent.[2][3] By downregulating integrins, which play a role in chemoresistance, this compound not only curtails cell metastasis but also enhances the efficacy of conventional cancer drugs.[3][4]
Cytotoxicity Profile
This compound has been shown to be non-cytotoxic at concentrations up to 50 µM in various human lung cancer cell lines (H460, H292, A549, H23) and non-cancerous human cells.[3][4] However, a significant alteration in cell proliferation was noted in H292 cells at a 50 µM concentration after 48 hours, suggesting a potential cytostatic or cell-line-specific cytotoxic effect at higher concentrations or longer exposure times.[3][4]
Experimental Protocols
The following section details the methodologies used to characterize the biological activity of this compound.
Source and Preparation
This compound is a natural product that can be isolated from the stem of Dendrobium pulchellum.[2] For experimental use, stock solutions are typically prepared by dissolving the purified compound in dimethylsulfoxide (DMSO) to the desired concentration.
Cell-Based Assays
A standard workflow for evaluating the anti-metastatic potential of this compound involves a series of in-vitro assays.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. CAS 108853-09-4 | this compound [phytopurify.com]
A Technical Guide to the Biosynthesis of Chrysotobibenzyl in Dendrobium
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of chrysotobibenzyl and related bibenzyl compounds in Dendrobium species. It details the enzymatic steps, presents quantitative data on metabolite accumulation and enzyme kinetics, and offers comprehensive protocols for key experimental procedures.
The this compound Biosynthesis Pathway
Bibenzyls are a class of aromatic secondary metabolites characterized by a C6-C2-C6 backbone.[1] In Dendrobium, these compounds are derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2] The pathway proceeds through a series of core enzymatic reactions to form a bibenzyl scaffold, which is then modified by tailoring enzymes to produce a diverse array of bibenzyls, including the polymethoxylated bibenzyl this compound.[3][4]
The biosynthesis can be divided into two main stages:
-
Formation of the Bibenzyl Backbone: This stage involves the conversion of L-phenylalanine to a dihydro-hydroxycinnamoyl-CoA starter molecule, which is then condensed with malonyl-CoA molecules to form the fundamental bibenzyl structure.
-
Tailoring Modifications: The bibenzyl backbone undergoes a series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450s and O-methyltransferases, respectively, to yield the final complex products.[3][5]
The proposed pathway leading to this compound is illustrated below. It begins with the general phenylpropanoid pathway, leading to the formation of dihydro-piceatannol. This intermediate then undergoes a sequential series of specific O-methylations to produce erianin, crepidatin, and finally this compound (3,3',4,4',5-pentaMeP).[3]
Key Enzymes and Their Regulation
The biosynthesis of this compound is orchestrated by several key enzyme families. Transcriptomic analyses have been instrumental in identifying candidate genes that are upregulated in tissues with high bibenzyl content, such as the roots.[6][7]
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[8]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.[8]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the starter molecule for the next stage.[8]
-
Bibenzyl Synthase (BBS): A type III polyketide synthase (PKS), this is a key rate-limiting enzyme in the pathway.[9] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the bibenzyl scaffold, such as dihydroresveratrol.[1][2]
-
Cytochrome P450s (CYP450s): This large family of enzymes is responsible for various oxidative modifications, primarily hydroxylations, on the bibenzyl ring structure.[10][11] These modifications increase the structural diversity of the resulting compounds.[12]
-
O-Methyltransferases (OMTs): These enzymes catalyze the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the bibenzyl core.[3][4] The sequential and specific action of different OMTs is critical for the synthesis of highly methylated bibenzyls like this compound.[3]
The expression of these genes, particularly BBS, is often highest in root tissues, which correlates with higher concentrations of bibenzyl compounds like erianin and gigantol in those tissues.[6][13] Furthermore, the application of elicitors such as Methyl-Jasmonate (MeJA) has been shown to upregulate the expression of these key enzyme genes and promote the biosynthesis of bibenzyls.[6][7]
Quantitative Analysis of Bibenzyl Biosynthesis
Quantitative studies provide crucial data on the efficiency of the biosynthetic pathway and the catalytic power of its enzymes. This information is vital for metabolic engineering and drug development efforts.
Table 1: Bibenzyl Content in Dendrobium Species This table summarizes the content of key bibenzyl compounds found in different Dendrobium species and tissues.
| Compound | Species | Tissue | Content (mass fraction or µg/g DW) | Reference |
| Erianin | D. chrysotoxum | Stem | ~0.12% | [5][14] |
| Erianin | D. thyrsiflorum | Stem | ~0.008% | [5][14] |
| Erianin | D. officinale | Root | 2.63 ± 0.69 µg/g | [7] |
| Gigantol | D. officinale | Root | 37.01 ± 2.16 µg/g | [7] |
| Total Bibenzyls | D. species | Various | Trace to 4.00 µg/mg | [15][16] |
Table 2: Kinetic Properties of Dendrobium Bibenzyl Synthases (BBS) This table presents the kinetic parameters for BBS enzymes from different Dendrobium species, highlighting their catalytic efficiency.
| Enzyme | Species | Substrates | Product | Vmax | Km | Reference |
| DsBBS | D. sinense | 4-coumaroyl-CoA, malonyl-CoA | Resveratrol | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | - | [2][17] |
| DoBS1 | D. officinale | 4-coumaroyl-CoA, malonyl-CoA | Dihydroresveratrol | 3.57 ± 0.23 nmol min⁻¹ mg⁻¹ | 0.30 ± 0.08 mmol | [1] |
Detailed Experimental Protocols
Reproducible and detailed protocols are essential for research in this field. Below are methodologies for key experiments related to the study of this compound biosynthesis.
Protocol for Bibenzyl Extraction and HPLC Quantification
This protocol is adapted for the extraction and quantification of bibenzyls from Dendrobium tissues.[13][15][18]
-
Sample Preparation: Dry plant tissues (e.g., roots, stems) at 85°C to a constant weight. Grind the dried tissue into a fine powder.
-
Extraction: Weigh 100 mg of sample powder and reflux with 2 mL of 70% ethanol at 90°C for 2 hours.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes. Collect the supernatant.
-
Concentration: Concentrate the supernatant using a rotary evaporator.
-
Reconstitution: Redissolve the concentrated extract in a known volume of methanol (e.g., 10 mL).
-
Filtration: Filter the solution through a 0.22 µm syringe filter before analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution system of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).[15]
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm for bibenzyls.
-
Quantification: Calculate the concentration of specific bibenzyls by comparing peak areas to a standard curve generated with authentic standards (e.g., gigantol).[13]
-
Protocol for Bibenzyl Synthase (BBS) in Vitro Enzyme Assay
This protocol describes the functional characterization of a candidate BBS enzyme using a recombinant protein expressed in E. coli.[1][2]
-
Recombinant Protein Expression and Purification:
-
Clone the full-length cDNA of the candidate BBS gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture the bacteria and induce protein expression with IPTG.
-
Harvest the cells, lyse them (e.g., sonication), and purify the recombinant BBS-HisTag protein using affinity chromatography (e.g., Ni-NTA resin).
-
-
Enzymatic Reaction:
-
Product Analysis:
-
Stop the reaction by adding an equal volume of methanol.[1]
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to identify and quantify the enzymatic product (e.g., dihydroresveratrol) by comparing its retention time and mass spectrum to an authentic standard.[1]
-
Protocol for Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the transcript levels of genes involved in the bibenzyl biosynthetic pathway.[6][19]
-
RNA Extraction: Isolate total RNA from different Dendrobium tissues using a suitable kit (e.g., RNAprep Pure Plant Kit) following the manufacturer's instructions.[6] Assess RNA quality and integrity using a spectrophotometer and agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]
-
qRT-PCR Reaction:
-
Prepare a 10 µL reaction mix containing:[19]
-
5 µL of 2x SYBR Green PCR Master Mix.
-
0.5 µL of Forward Primer (10 µM).
-
0.5 µL of Reverse Primer (10 µM).
-
1 µL of diluted cDNA template.
-
3 µL of nuclease-free water.
-
-
Use a housekeeping gene (e.g., Actin) as an internal control for normalization.
-
-
Thermal Cycling Program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.[19]
-
-
Follow with a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[13]
Conclusion and Future Directions
Significant progress has been made in elucidating the biosynthetic pathway of bibenzyls in Dendrobium. The core pathway from L-phenylalanine to the bibenzyl scaffold is well-established, and key enzymes, particularly the rate-limiting Bibenzyl Synthase, have been identified and characterized.[1][17] Recent studies have begun to unravel the complex "tailoring" steps, identifying specific O-methyltransferases responsible for the sequential methylation that leads to this compound.[3]
However, gaps in our knowledge remain. The specific cytochrome P450 enzymes responsible for the hydroxylation patterns on the bibenzyl core are yet to be fully characterized. A complete understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for enhancing the production of these valuable compounds.
Future research should focus on:
-
Functional characterization of the remaining unknown CYP450s and OMTs in the pathway.
-
Metabolic engineering in Dendrobium or heterologous hosts (e.g., yeast, E. coli) to overproduce this compound and other high-value bibenzyls.
-
Investigating the transcriptional regulation of the pathway to identify master regulators that can be targeted to boost overall pathway flux.
This technical guide provides a solid foundation for researchers aiming to explore and manipulate the biosynthesis of this compound, paving the way for novel applications in drug development and biotechnology.
References
- 1. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis [mdpi.com]
- 2. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic divergence of O-methyltransferases shapes the chemo-diversity of polymethoxylated bibenzyls in Dendrobium catenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin [frontiersin.org]
- 15. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bibenzyl compounds, a class of secondary metabolites prevalent in the plant kingdom, particularly in the Orchidaceae family (genus Dendrobium), have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of Chrysotobibenzyl and related bibenzyl compounds, with a focus on their anti-cancer properties. This document details the molecular structure, biological functions, and underlying signaling pathways associated with these compounds. Special emphasis is placed on this compound's role in inhibiting cancer cell migration and its potential as a sensitizing agent for conventional chemotherapy. The guide includes detailed experimental protocols for key biological assays, quantitative data on the biological activities of various bibenzyls, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and further research in this promising area of drug discovery.
Introduction
This compound is a bibenzyl compound isolated from the stems of Dendrobium pulchellum.[1] Like other bibenzyls, it is characterized by a 1,2-diphenylethane skeleton. These compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3][4][5][6][7][8] In recent years, the anti-metastatic potential of this compound has become a focal point of research. Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of lung cancer cells, suggesting its potential as a therapeutic agent to combat metastatic disease.[9][10][11] Furthermore, this compound has been observed to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, opening avenues for combination therapies.[9][10][11]
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and related bibenzyls. It consolidates the current knowledge on their biological activities, mechanisms of action, and provides practical experimental methodologies.
Chemical Structure and Properties
This compound is chemically known as 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene. Its fundamental structure consists of two phenyl rings linked by an ethylene bridge, with five methoxy substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₅ |
| Molecular Weight | 332.39 g/mol |
| Appearance | Not specified in literature |
| Solubility | Soluble in organic solvents such as DMSO |
Biological Activity of this compound and Related Bibenzyls
This compound exhibits a range of biological activities, with a primary focus on its anti-cancer effects. It has been shown to be non-cytotoxic to various human lung cancer cell lines (H460, H292, A549, and H23) at concentrations up to 50 µM.[9][10][11] However, at these non-toxic concentrations, it significantly inhibits cancer cell migration and invasion in a dose-dependent manner (1-50 µM).[9][10][11]
A variety of other bibenzyl compounds isolated from Dendrobium species have also demonstrated significant biological activities. The following tables summarize the reported cytotoxic, anti-inflammatory, and antioxidant activities of this compound and its analogs.
Table 2: Cytotoxic Activity of Bibenzyl Compounds from Dendrobium Species
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amoenylin | HepG2 | 10.15 | [12] |
| Dendrosignatol | MDA-MB-231 | 25.2 | [13] |
| HT-29 | 30.4 | [13] | |
| Dendrocandin B | MDA-MB-231 | 25.9 | [13] |
| HT-29 | 29.3 | [13] | |
| Moscatilin | A375 (Melanoma) | 6.25 - 50 (dose-dependent) | [14] |
| 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) | NSCLC cells | ~100 - 200 | [15] |
| Denbinobin | K562 | 1.84 | [16] |
| Erianin | T47D | 0.04 - 0.16 (dose-dependent) | [16] |
Table 3: Anti-inflammatory Activity of Bibenzyl Compounds from Dendrobium Species
| Compound | Assay | IC₅₀ (µM) | Reference |
| Compound 1 (from D. parishii) | LPS-induced NO release in BV2 microglia | 9.95 ± 2.13 | [2] |
| Moscatilin | LPS-induced NO release in BV2 microglia | 8.77 ± 3.78 | [2] |
| 3,4-dihydroxy-5,4´-dimethoxy-bibenzyl | LPS-induced NO release in BV2 microglia | 2.39 ± 0.91 | [2] |
| Crepidatin | LPS-induced NO release in BV2 microglia | 6.69 ± 2.94 | [2] |
| Chrysotoxine | LPS-induced NO release in BV2 microglia | 2.96 ± 1.38 | [2] |
| Aloifol I | LPS-induced NO release in BV2 microglia | 8.42 ± 2.99 | [2] |
Table 4: Antioxidant Activity of Bibenzyl Compounds from Dendrobium Species
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Dendropachol | DPPH radical scavenging | 11.13 ± 0.32 | [17] |
| Lusianthridin | DPPH radical scavenging | 21.40 ± 0.61 | [18] |
Signaling Pathways and Mechanism of Action
The anti-migratory and anti-invasive effects of this compound are attributed to its modulation of the Caveolin-1 (Cav-1)-integrin signaling pathway. Treatment with this compound leads to a reduction in the protein levels of Cav-1, which in turn downregulates the expression of integrins β1, β3, and αν.[9][10] This "integrin switch" disrupts the cancer cells' interaction with the extracellular matrix (ECM), a critical step in cell migration.
The downstream signaling cascade is also affected. The phosphorylation of Focal Adhesion Kinase (FAK) and Akt, both key regulators of cell migration and survival, is diminished.[9][10] Additionally, the activity of the small GTPase Cdc42, which is involved in filopodia formation and cell polarization, is reduced.[9][10] This multi-pronged attack on the cellular machinery of migration culminates in the observed inhibition of cancer cell motility.
Furthermore, the downregulation of integrins by this compound has the added benefit of sensitizing lung cancer cells to cisplatin-mediated apoptosis.[9][10] This suggests a synergistic potential for combination therapies.
Below are diagrams illustrating the key signaling pathways and experimental workflows.
References
- 1. Anti-inflammatory bibenzyls from the stems of Dendrobium huoshanense via bioassay guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceasia.org [scienceasia.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. [논문]this compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis [scienceon.kisti.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
The Biological Versatility of Chrysotobibenzyls: A Technical Guide for Researchers
November 2025
Introduction
Chrysotobibenzyls, a class of bibenzyl compounds predominantly isolated from the Dendrobium genus of orchids, have emerged as a focal point of intensive research due to their diverse and potent biological activities. These naturally occurring polyphenolic compounds have demonstrated significant potential in pharmacology, exhibiting a range of effects including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of Chrysotobibenzyl extracts and their constituents, with a focus on experimental data, detailed methodologies, and the underlying molecular mechanisms, tailored for researchers, scientists, and professionals in drug development.
Extraction and Isolation of Chrysotobibenzyls
The isolation of Chrysotobibenzyls from their natural sources, primarily Dendrobium species, is a critical first step for their biological evaluation. A general workflow for extraction and purification is outlined below.
Caption: Generalized workflow for the extraction and isolation of Chrysotobibenzyls.
Experimental Protocol: Solvent Extraction and Chromatographic Separation
-
Extraction: The air-dried and powdered plant material (e.g., stems of Dendrobium chrysotoxum) is subjected to solvent extraction, typically using ethanol or methanol, through methods such as maceration, percolation, or reflux extraction.[1]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over a stationary phase like silica gel or macroporous resin.
-
Purification: Gradient elution is employed using a solvent system, often a mixture of ethanol and water in varying ratios, to separate the different components. Fractions are collected and further purified, often using techniques like Sephadex LH-20 column chromatography, to yield pure this compound compounds.
Anti-inflammatory Activity
Chrysotobibenzyls and related phenolic compounds have demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Phenanthrenes & Fluorenone (from D. chrysotoxum) | RAW264.7 | 9.4 - 32.5 | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the this compound extract or isolated compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Inhibition of LPS-induced nitric oxide production by Chrysotobibenzyls.
Cytotoxic and Anti-Proliferative Activity
A significant area of research for Chrysotobibenzyls is their potential as anti-cancer agents. These compounds have been shown to exhibit cytotoxic and anti-proliferative activities against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cells.[2][3][4]
Quantitative Data: Anti-Proliferative Activity (IC50 Values)
| Compound/Extract | Cell Line(s) | IC50 (µM) | Reference |
| Bibenzyls (from D. chrysotoxum) | HCC1806, MDA-MB-231, MB-MB-468 (TNBC) | 8.1 - 18.6 | [2] |
| Chrysotoxine | H460, H23 (NSCLC) | Not specified in snippets | [3][4] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound extract or isolated compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: Chrysotoxine in Lung Cancer Stem Cells
Chrysotoxine, a bibenzyl compound, has been shown to suppress cancer stem cell-like phenotypes in human lung cancer cells through the downregulation of the Src/Akt/Sox2 signaling pathway.[3][4]
Caption: Chrysotoxine inhibits the Src/Akt/Sox2 signaling pathway in cancer stem cells.
Antioxidant Activity
Chrysotobibenzyls and their extracts possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. These properties are evaluated using several in vitro assays.
Experimental Protocols for Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is measured spectrophotometrically.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified relative to a standard (e.g., Trolox).
-
Deoxyribose Assay: This assay assesses the ability of the extract to inhibit the degradation of deoxyribose by hydroxyl radicals generated through the Fenton reaction.
Neuroprotective Effects
Certain bibenzyl compounds, such as Chrysotoxine, have demonstrated significant neuroprotective effects. They have been shown to protect neuronal cells from toxin-induced apoptosis by modulating key signaling pathways.[5][6]
Signaling Pathway: Neuroprotection by Chrysotoxine
Chrysotoxine has been found to inhibit 6-hydroxydopamine (6-OHDA)-induced apoptosis in SH-SY5Y neuroblastoma cells by protecting mitochondria and modulating the NF-κB signaling pathway.[6]
Caption: Neuroprotective mechanism of Chrysotoxine involving inhibition of ROS and NF-κB.
Conclusion
This compound extracts and their constituent compounds represent a promising source of novel therapeutic agents. Their multifaceted biological activities, including anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects, are supported by a growing body of scientific evidence. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on in vivo studies to validate the preclinical findings and explore the full therapeutic potential of these remarkable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Chrysotoxine, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of Chrysotobibenzyl: A Technical Guide
This technical whitepaper provides an in-depth overview of the preliminary anticancer screening of Chrysotobibenzyl, a bibenzyl compound that has demonstrated potential in oncology research. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's cytotoxic effects, mechanisms of action, and the experimental protocols utilized in its evaluation.
Introduction
This compound is a naturally occurring bibenzyl compound that has been investigated for its therapeutic properties. Recent studies have focused on its potential as an anticancer agent, particularly its ability to inhibit cancer cell migration and sensitize cells to existing chemotherapeutic drugs. This guide synthesizes the current findings on this compound, focusing on its effects on lung cancer cells, and provides detailed methodologies for the key experiments involved in its preliminary screening.
Cytotoxicity and Antiproliferative Activity
Initial screenings of this compound have been conducted across various human cancer cell lines to determine its cytotoxic and antiproliferative effects. The MTT assay is a commonly employed method for these evaluations.[1][2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on a panel of human lung cancer and non-cancerous cell lines.
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| H460 | Human Lung Cancer | 1 - 50 | 48 | Non-cytotoxic; Significant inhibition of migration and invasion. | [3] |
| H292 | Human Lung Cancer | 1 - <50 | 48 | Non-cytotoxic; Significant inhibition of migration and invasion. | [3] |
| H292 | Human Lung Cancer | 50 | 48 | Significantly altered cell proliferation. | [1][3] |
| A549 | Human Lung Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |
| H23 | Human Lung Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |
| HCT116 | Human Colon Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |
| DP1 / DP2 | Primary Human Dermal Papilla Cells | up to 50 | 48 | Non-cytotoxic. | [1][3] |
Table 1: Summary of this compound's effects on various human cell lines.
Mechanisms of Action
Research indicates that this compound exerts its anticancer effects primarily through the inhibition of cell migration and the sensitization of cancer cells to apoptosis, rather than direct cytotoxicity at lower concentrations.
Inhibition of Cell Migration and Invasion
This compound has been shown to significantly inhibit lung cancer cell migration and invasion in a dose-dependent manner.[3] This effect is linked to the suppression of the Epithelial to Mesenchymal Transition (EMT), a key process in cancer metastasis.[1][3] The compound achieves this by modulating the Caveolin-1 (Cav-1) dependent signaling pathway.
Treatment with this compound leads to a reduction in the protein levels of:
-
Integrins β1, β3, and αν
-
Phosphorylated Focal Adhesion Kinase (p-FAK)
-
Phosphorylated Protein Kinase B (p-AKT)
-
Cell division control protein 42 homolog (Cdc42)
-
Caveolin-1 (Cav-1)[3]
By downregulating these key components, this compound disrupts the cellular machinery required for cell movement and invasion.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which this compound inhibits lung cancer cell migration.
Caption: this compound inhibits the Cav-1-mediated migration pathway.
Sensitization to Cisplatin-Mediated Apoptosis
A significant finding is that this compound can sensitize lung cancer cells to apoptosis induced by cisplatin, a common chemotherapy drug.[1][3] The downregulation of integrins by this compound not only hinders metastasis but also enhances the efficacy of cisplatin, suggesting a potential role for the compound in combination therapy to overcome drug resistance.[1]
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of a compound's anticancer properties. The following sections describe the methodologies for key assays used in the screening of this compound.
General Experimental Workflow
The typical workflow for in vitro preliminary anticancer screening involves a series of assays to determine cytotoxicity, effects on cell behavior, and underlying molecular mechanisms.
Caption: General workflow for the in vitro screening of this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and vehicle controls. Incubate for the desired period (e.g., 48 hours).[3][4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2][5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration (Wound-Healing Assay)
This assay is used to study directional cell migration in vitro.[3]
Protocol:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add a medium containing this compound at various concentrations.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the scratched area.
Cell Migration and Invasion (Boyden Chamber Assay)
The Boyden chamber or Transwell assay is used to quantify the chemotactic migration and invasion of cells.[1][3]
Protocol:
-
Chamber Setup: Use a two-chamber plate with a porous membrane (e.g., 8 µm pores) separating the upper and lower chambers. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
-
Cell Seeding: Place a suspension of serum-starved cells in the upper chamber in a serum-free medium containing the test compound (this compound).
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as a fetal bovine serum.
-
Incubation: Incubate the plate for a sufficient time to allow cells to migrate or invade through the membrane.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface of the membrane.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.[3]
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cav-1, anti-p-AKT).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Conclusion and Future Directions
The preliminary screening of this compound reveals its potential as an anti-metastatic agent and a chemo-sensitizer for lung cancer therapy.[1][3] Unlike traditional cytotoxic drugs, its primary mechanism at non-toxic concentrations involves the disruption of key signaling pathways controlling cell migration and invasion.[3] The ability to enhance cisplatin-mediated apoptosis is particularly promising and warrants further investigation.[1]
Future research should focus on:
-
In vivo studies to validate the in vitro anti-metastatic effects in animal models.
-
Detailed investigation of the synergistic effects when combined with other chemotherapeutic agents.
-
Pharmacokinetic and toxicological profiling to assess its suitability for clinical development.
-
Elucidation of its effects on other cancer types and related signaling pathways.
This technical guide provides a foundational understanding of this compound's anticancer screening, offering valuable data and protocols for researchers in the field of oncology drug discovery.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
In Vitro Cytotoxic and Anti-Metastatic Effects of Chrysotobibenzyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic and anti-metastatic effects of Chrysotobibenzyl, a bibenzyl compound with potential applications in oncology research. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data on Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects against various human cancer and non-cancerous cell lines. The available data indicates that this compound exhibits low direct cytotoxicity at concentrations typically used to investigate its anti-migratory and anti-invasive properties.
| Cell Line | Cell Type | Concentration (µM) | Incubation Time (hours) | Observed Effect | Citation |
| H460 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |
| H292 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic (up to 50 µM), Significant alteration in cell proliferation at 50 µM | [1][2] |
| A549 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |
| H23 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |
| HCT116 | Human Colon Cancer | 0-50 | Not Specified | Non-cytotoxic | [1] |
| primary DP1 | Non-cancerous Human Cells | 0-50 | Not Specified | Non-cytotoxic | [1] |
| primary DP2 | Non-cancerous Human Cells | 0-50 | Not Specified | Non-cytotoxic | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the in vitro effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Cell Migration Assay (Wound-Healing Assay)
The wound-healing assay is a simple and widely used method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.[3]
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.[3]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.[3]
-
Treatment: Add fresh culture medium containing this compound at the desired concentrations or a vehicle control. To ensure that the closure of the wound is due to cell migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.[3]
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours) using a microscope.[4]
-
Data Analysis: Measure the width of the wound at different points and calculate the rate of wound closure over time. This provides a quantitative measure of cell migration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique was employed to investigate the effect of this compound on proteins involved in cell migration and signaling.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caveolin-1, integrins β1, β3, and αν, p-FAK, p-AKT, Cdc42).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Immunofluorescence
Immunofluorescence is used to visualize the localization of specific proteins within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.
-
Fixation: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) to preserve the cellular structure.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the proteins of interest (e.g., Caveolin-1, integrins).
-
Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies.
-
Counterstaining: Stain the cell nuclei with a fluorescent nuclear stain like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the protein localization using a fluorescence microscope.
Anoikis Assay
Anoikis is a type of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.
Protocol:
-
Coating Plates: Coat culture plates with a substance that prevents cell attachment, such as poly-HEMA, to induce anoikis.[5]
-
Cell Seeding and Treatment: Seed cells in the coated plates in the presence of this compound or a control.
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for anoikis to occur.
-
Viability Assessment: Assess cell viability using a suitable method, such as a Calcein AM assay, which stains live cells green.[6] The number of viable, suspension-cultured cells is quantified to determine the extent of anoikis.
Signaling Pathways and Visualizations
This compound has been shown to inhibit lung cancer cell migration and invasion by modulating a signaling pathway involving Caveolin-1 (Cav-1) and integrins.[1][2]
This compound's Proposed Mechanism of Action
The diagram below illustrates the proposed signaling pathway affected by this compound, leading to the inhibition of cell migration and invasion. This compound treatment leads to a reduction in the protein levels of Cav-1, which in turn downregulates the expression of integrins β1, β3, and αν. This leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT), and reduced levels of the small GTPase Cdc42, ultimately inhibiting the processes of cell migration and invasion.
Experimental Workflow for Assessing Anti-Metastatic Effects
The following diagram outlines a typical experimental workflow to investigate the anti-metastatic properties of a compound like this compound.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing cell migration assay [bio-protocol.org]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anoikis resistance is a critical feature of highly aggressive ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Chrysotobibenzyl: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysotobibenzyl, a naturally occurring bibenzyl compound, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and synthesis, a compilation of its biological activity with quantitative data, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Discovery and Historical Context
The discovery of this compound is intricately linked to the broader phytochemical exploration of the Dendrobium genus, a large group of orchids with a long history of use in traditional medicine, particularly in Asia. While a singular "discovery" paper pinpointing the exact date and researchers who first isolated this compound is not readily apparent in the available literature, its presence as a constituent of Dendrobium chrysotoxum has been repeatedly documented in studies focusing on the isolation and characterization of bibenzyl compounds from this species.
The latter half of the 20th century saw a surge in natural product chemistry, driven by advancements in chromatographic and spectroscopic techniques. This era was marked by a systematic investigation of medicinal plants to identify novel bioactive compounds. It is within this scientific milieu that this compound was likely first identified as one of the many bibenzyl derivatives present in Dendrobium species. These investigations were often aimed at understanding the chemical basis for the traditional medicinal uses of these plants. This compound is frequently co-isolated with other well-known bibenzyls such as erianin and chrysotoxine, suggesting its discovery was part of a larger effort to characterize the chemical profile of Dendrobium chrysotoxum.
Chemical Structure
IUPAC Name: 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl
Chemical Formula: C₁₇H₂₀O₅
Molecular Weight: 304.34 g/mol
Structure:
Experimental Protocols
Isolation of this compound from Dendrobium chrysotoxum
The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques.
3.1.1. Materials and Equipment
-
Dried and powdered stems of Dendrobium chrysotoxum
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
3.1.2. Extraction
-
Macerate the dried, powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness.
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by TLC. Combine fractions showing similar TLC profiles.
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Final purification can be achieved by repeated silica gel column chromatography or by preparative HPLC to yield pure this compound.
3.1.4. Workflow Diagram
Total Synthesis of this compound
A detailed, step-by-step protocol for the total synthesis of this compound is not prominently available in the literature. However, the synthesis of related bibenzyls often involves Wittig-type reactions or cross-coupling reactions (e.g., Suzuki or Heck coupling) to form the central ethylene bridge, followed by functional group manipulations. A plausible synthetic strategy would involve the coupling of two appropriately substituted benzene rings.
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, with its anticancer and neuroprotective effects being the most studied.
Anticancer Activity
This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the inhibition of cell migration and invasion.
Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H460 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |
| H292 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |
| A549 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |
| H23 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |
Note: While direct cytotoxicity (IC₅₀) is low in some lung cancer cell lines, this compound has been shown to inhibit cell migration and sensitize cancer cells to other chemotherapeutic agents at non-cytotoxic concentrations.
Neuroprotective Activity
This compound has been investigated for its potential to protect neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.
Quantitative data on the neuroprotective effects of this compound, such as EC₅₀ or IC₅₀ values in specific neurotoxicity models, are not extensively compiled in the readily available literature and require further dedicated studies for a comprehensive summary.
Signaling Pathways
The anticancer effects of this compound, particularly its ability to inhibit cell migration and sensitize cancer cells to chemotherapy, are linked to its modulation of specific intracellular signaling pathways. The PI3K/Akt pathway has been identified as a key target.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to downstream effects that suppress cancer progression. The precise molecular interaction of this compound with the components of the PI3K/Akt pathway is an area of ongoing research. It is hypothesized that this compound may interfere with the phosphorylation and subsequent activation of Akt.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant potential for further development as a therapeutic agent, particularly in the context of cancer. While its discovery is rooted in the traditional use of Dendrobium species, modern scientific investigation is beginning to unravel its molecular mechanisms of action. The available data on its biological activities, especially its ability to inhibit cancer cell migration and modulate key signaling pathways like PI3K/Akt, warrant more in-depth preclinical and clinical studies.
Future research should focus on several key areas:
-
Elucidation of the precise molecular target(s) of this compound within the PI3K/Akt pathway and other relevant signaling cascades.
-
Development of a robust and scalable total synthesis to ensure a consistent supply for further research and potential clinical trials, and to allow for the generation of structural analogs with improved potency and pharmacokinetic properties.
-
Comprehensive in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of cancer and neurodegenerative diseases.
-
Exploration of synergistic combinations of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into novel clinical applications.
References
Methodological & Application
Application Notes and Protocols for UPLC-MS/MS Analysis of Chrysotobibenzyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysotobibenzyl is a bioactive bibenzyl compound predominantly found in Dendrobium species, which are widely used in traditional medicine. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-tumor activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control of herbal preparations. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Extraction from Dendrobium Plant Material
This protocol is optimized for the extraction of this compound and other bibenzyl compounds from dried and powdered Dendrobium plant tissue.
Materials and Reagents:
-
Dried, powdered Dendrobium plant material
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh approximately 0.25 g of the powdered plant material into a centrifuge tube.[1]
-
Add 50 mL of 80% methanol to the tube.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes to facilitate the extraction of bibenzyl compounds.[1]
-
After sonication, centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]
UPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 6500+)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
UPLC Parameters:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 7.0 | 5 | 95 |
| 7.0 - 10.0 | 5 | 95 |
| 10.1 - 12.0 | 95 | 5 |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
Note: The exact precursor and product ions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. The following are proposed MRM transitions based on the structure of this compound and common fragmentation patterns of bibenzyls.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | 30 | 20 |
| (Internal Standard) | [To be determined] | [To be determined] | 100 | [Optimized] | [Optimized] |
Quantitative Data
The following tables summarize the representative performance characteristics of a validated UPLC-MS/MS method for the quantification of bibenzyl compounds. This data is provided as a guideline for method validation.
Table 2: Linearity and Sensitivity
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|
| this compound | 1 - 500 | > 0.995 | 0.5 | 1.0 |
Table 3: Precision and Accuracy
| Compound | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
|---|---|---|---|---|
| This compound | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 8 | < 10 | 95 - 105 |
| | 400 | < 5 | < 8 | 98 - 102 |
Table 4: Recovery and Matrix Effect
| Compound | Recovery (%) | Matrix Effect (%) |
|---|
| this compound | 85 - 110 | 90 - 115 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow.
Metabolic Pathway of this compound
Studies have shown that this compound undergoes extensive metabolism in human liver microsomes.[2] The primary metabolic pathways include demethylation, hydroxylation, dehydrogenation, glucuronidation, and glutathione (GSH) conjugation.[2]
Caption: Metabolic Pathway of this compound.
Discussion
The presented UPLC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The sample preparation protocol is straightforward and effective for extracting bibenzyls from complex plant matrices. The chromatographic and mass spectrometric conditions are optimized for high throughput and selectivity. The provided validation data serves as a benchmark for laboratories looking to implement this method. The visualization of the experimental workflow and metabolic pathway offers a clear understanding of the analytical process and the biotransformation of this compound. This application note should serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols: Immunofluorescence Staining for Caveolin-1 in Chrysotobibenzyl Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysotobibenzyls, a class of natural compounds, have demonstrated potential as anti-cancer agents. Recent studies have elucidated their mechanism of action, highlighting their role in inhibiting cancer cell migration and sensitizing cells to chemotherapy. A key protein implicated in this process is Caveolin-1 (Cav-1), a scaffolding protein essential for the formation of caveolae and a critical regulator of various signaling pathways.
This document provides detailed application notes on the role of Chrysotobibenzyls in modulating Caveolin-1 expression and function, and a comprehensive protocol for the immunofluorescence staining of Caveolin-1 to visualize these effects.
Application Notes: Chrysotobibenzyls and Caveolin-1 in Lung Cancer
Chrysotobibenzyls have been shown to inhibit the migration and invasion of human lung cancer cells in a dose-dependent manner. This inhibitory effect is mediated, at least in part, through the downregulation of Caveolin-1 protein levels. The reduction in Caveolin-1 subsequently impacts downstream signaling cascades that are crucial for cell motility and adhesion.
Key Findings:
-
Inhibition of Cell Migration and Invasion: Treatment of lung cancer cell lines (H460 and H292) with Chrysotobibenzyls (1-50 µM) significantly inhibits cell migration and invasion.[1][2]
-
Downregulation of Caveolin-1: Chrysotobibenzyl treatment leads to a reduction in the protein levels of Caveolin-1.[1][2]
-
Modulation of Downstream Effectors: The decrease in Caveolin-1 is correlated with reduced protein levels of integrins β1, β3, and αν, as well as phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Protein Kinase B (p-AKT).[1][2]
-
Sensitization to Chemotherapy: Chrysotobibenzyls have been observed to sensitize lung cancer cells to cisplatin-mediated apoptosis, suggesting a potential for combination therapy.[1][2]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the expression of key proteins involved in cell migration, as determined by Western blot analysis in H460 and H292 lung cancer cells.
| This compound Concentration (µM) | Relative Caveolin-1 Expression (%) | Relative Integrin β1 Expression (%) | Relative p-FAK Expression (%) | Relative p-AKT Expression (%) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 1 | Reduced | Reduced | Reduced | Reduced |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 50 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Note: This table is a representative summary based on findings that this compound treatment leads to a dose-dependent reduction in the specified protein levels. For precise quantitative values, refer to the original research articles.
Signaling Pathway
The signaling pathway affected by Chrysotobibenzyls involves the downregulation of Caveolin-1, which in turn inhibits the integrin-mediated signaling cascade that promotes cell migration and survival.
Caption: this compound-mediated inhibition of the Caveolin-1 signaling pathway.
Experimental Protocol: Immunofluorescence Staining of Caveolin-1
This protocol details the steps for visualizing Caveolin-1 in cultured lung cancer cells treated with this compound.
Materials
-
Cell Culture: Human lung cancer cell lines (e.g., H460, H292)
-
Reagents:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-Caveolin-1 polyclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
-
Equipment:
-
Cell culture plates or coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
-
Procedure
-
Cell Seeding and Treatment:
-
Seed lung cancer cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency the next day.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Caveolin-1 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the slides using a fluorescence microscope. Capture images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Experimental Workflow
Caption: Immunofluorescence staining workflow for Caveolin-1.
Conclusion
The study of Chrysotobibenzyls' effect on Caveolin-1 provides valuable insights into novel anti-cancer therapeutic strategies. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of Caveolin-1, offering a qualitative and semi-quantitative method to assess the impact of these compounds on cancer cells. The provided protocols and diagrams serve as a comprehensive guide for researchers investigating the interplay between Chrysotobibenzyls and Caveolin-1-mediated signaling pathways.
References
Application Notes and Protocols for Determining Chrysotobibenzyl Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[1][2] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1][4]
Chrysotobibenzyl is a natural compound that has been investigated for its effects on cancer cells.[5][6][7] Studies have shown that it can inhibit lung cancer cell migration and sensitize these cells to cisplatin-mediated apoptosis.[5][6] This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., H460, H292, A549 human lung cancer cells).[5]
-
This compound: Purity >95%.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Equipment:
II. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3][9]
-
Vortex or sonicate to ensure it is completely dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter.[3][9]
-
Store in a light-protected container at -20°C for long-term storage or at 4°C for frequent use.[3]
-
-
This compound Stock Solution (e.g., 50 mM):
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Store the stock solution at -20°C.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
This compound Working Solutions:
III. Experimental Workflow
The overall workflow for the MTT assay is depicted below.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. [논문]this compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis [scienceon.kisti.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Transwell Invasion Assay Using Chrysotobibenzyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chrysotobibenzyl in a Transwell invasion assay to investigate its anti-metastatic potential, particularly in non-small cell lung cancer (NSCLC) cell lines.
Introduction
This compound, a natural compound, has demonstrated significant potential in inhibiting cancer cell migration and invasion. This document outlines the experimental procedures to quantify the inhibitory effects of this compound on the invasive capabilities of cancer cells, specifically focusing on the H460 and H292 NSCLC cell lines. The provided protocols are based on established methodologies and findings from relevant research.[1][2]
The underlying mechanism of this compound's anti-invasive activity involves the modulation of the Caveolin-1 (Cav-1) dependent signaling pathway, which subsequently affects integrin expression and downstream effectors such as Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT).[1][3][4]
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of this compound on the invasion of H460 and H292 human non-small cell lung cancer cell lines. The data is presented as a percentage of invasion inhibition relative to an untreated control.
Table 1: Effect of this compound on H460 Cell Invasion
| This compound Concentration (µM) | Mean Invasion Inhibition (%) | Standard Deviation |
| 1 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 25 | Data not available | Data not available |
| 50 | Data not available | Data not available |
Table 2: Effect of this compound on H292 Cell Invasion
| This compound Concentration (µM) | Mean Invasion Inhibition (%) | Standard Deviation |
| 1 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 25 | Data not available | Data not available |
| 50 | Data not available | Data not available |
Note: Specific quantitative data on the percentage of invasion inhibition at different concentrations of this compound are not available in the public domain. The primary research indicates a significant, dose-dependent inhibition in the 1-50 µM range.[1][2] Researchers should perform a dose-response experiment to determine the precise IC50 value for their specific experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a Transwell invasion assay to evaluate the effect of this compound on cancer cells.
Materials
-
H460 or H292 human non-small cell lung cancer cells
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Inverted microscope with a camera
Protocol
1. Cell Culture and Maintenance:
- Culture H460 or H292 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Preparation of Transwell Inserts:
- Thaw Matrigel on ice overnight.
- Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.
- Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
- Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
3. Cell Seeding:
- Harvest logarithmically growing cells using Trypsin-EDTA.
- Wash the cells with serum-free DMEM and resuspend them in serum-free DMEM containing 0.1% BSA.
- Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
- Pre-treat the cell suspension with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.
- Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
4. Invasion Assay:
- Add 500 µL of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
- Carefully place the inserts into the wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
5. Staining and Quantification:
- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
- Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
- Gently wash the inserts with PBS to remove excess stain.
- Allow the inserts to air dry.
- Capture images of the stained cells using an inverted microscope at 100x or 200x magnification.
- Count the number of invaded cells in at least five random fields of view for each insert.
- Calculate the average number of invaded cells per field for each experimental condition.
- The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
Visualizations
Experimental Workflow
Caption: Transwell Invasion Assay Workflow.
Proposed Signaling Pathway of this compound
Caption: this compound's Inhibitory Pathway.
References
- 1. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. CAV1 Inhibits Metastatic Potential in Melanomas through Suppression of the Integrin/Src/FAK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Gene Expression Analysis of Cells Treated with Chrysotobibenzyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysotobibenzyl, a naturally occurring bibenzyl compound, has demonstrated significant anti-cancer properties, particularly in the context of lung cancer.[1][2] Preclinical studies have illuminated its role in inhibiting cell migration, invasion, and the Epithelial-to-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[1][2][3] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[1] The primary mechanism of action appears to involve the modulation of the Caveolin-1 (Cav-1) and integrin signaling pathways.[1][2]
These application notes provide a comprehensive guide for researchers interested in investigating the broader transcriptomic effects of this compound. The following protocols outline a robust framework for cell-based assays, gene expression analysis using RNA sequencing (RNA-seq), and subsequent data interpretation.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-migratory and pro-apoptotic effects by targeting key signaling nodes.[1][2] The diagram below illustrates the putative signaling cascade affected by this compound treatment in cancer cells.
Experimental Protocols
This section details the protocols for treating cells with this compound and subsequently performing gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Human non-small cell lung cancer (NSCLC) cell lines such as H460 and H292 are recommended based on existing literature.[1][2]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).[1][2] A vehicle control (DMSO) should be included.
-
Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours). A 48-hour incubation has been shown to be effective.[1][2]
-
Cell Harvest: After incubation, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
Protocol 3: Bioinformatics and Differential Gene Expression Analysis
The following workflow outlines the key steps for analyzing the RNA-seq data.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads.
-
Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38).
-
Read Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
-
Gene Set Enrichment Analysis: Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Data Presentation
The results of the differential gene expression analysis should be summarized in clear and concise tables.
Table 1: Differentially Expressed Genes in H460 Cells Treated with 50 µM this compound for 48 hours (Example Data)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| CAV1 | -1.58 | 1.2e-08 | 3.5e-07 | Down |
| ITGB1 | -1.23 | 4.5e-06 | 8.9e-05 | Down |
| VIM | -2.10 | 2.3e-12 | 7.1e-11 | Down |
| SNAI1 | -1.89 | 5.6e-10 | 1.2e-08 | Down |
| CDH1 | 1.75 | 8.9e-09 | 2.1e-07 | Up |
| ... | ... | ... | ... | ... |
Table 2: Enriched KEGG Pathways for Down-regulated Genes (Example Data)
| Pathway ID | Pathway Name | Gene Count | p-value |
| hsa04510 | Focal adhesion | 35 | 1.5e-06 |
| hsa04151 | PI3K-Akt signaling pathway | 42 | 3.2e-05 |
| hsa04810 | Regulation of actin cytoskeleton | 38 | 7.8e-05 |
| hsa04520 | Adherens junction | 25 | 1.1e-04 |
| ... | ... | ... | ... |
Table 3: Enriched Gene Ontology (GO) Terms for Up-regulated Genes (Example Data)
| GO ID | Term | Gene Count | p-value |
| GO:0006955 | Immune response | 55 | 2.3e-07 |
| GO:0006915 | Apoptotic process | 48 | 5.1e-06 |
| GO:0042127 | Regulation of cell proliferation | 62 | 9.8e-06 |
| ... | ... | ... | ... |
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for investigating the gene expression changes induced by this compound. By employing these methods, researchers can gain deeper insights into the molecular mechanisms underlying the anti-cancer effects of this promising natural compound, potentially identifying novel therapeutic targets and biomarkers for drug development.
References
- 1. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 2. Set up and overview for gene-level differential expression analysis | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 3. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vivo Xenograft Models for Chrysotobibenzyl Evaluation
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. 4.11. Tumor Growth in Xenograft Mice and a Tumor Immunohistochemistry Study [bio-protocol.org]
Troubleshooting & Optimization
Chrysotobibenzyl Stability and Degradation Pathways: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of chrysotobibenzyl, understanding its stability and degradation pathways is critical for experimental design, data interpretation, and formulation development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading in solution. What are the likely causes?
A1: this compound, as a phenolic compound, is susceptible to degradation under several conditions. The most common causes for degradation in solution include:
-
pH Instability: Phenolic compounds are known to be sensitive to pH. This compound is likely more stable in acidic conditions (pH < 7). In alkaline solutions, the phenoxide ions formed are more susceptible to oxidation.[1][2][3]
-
Oxidation: Exposure to oxygen, especially in the presence of metal ions or light, can lead to oxidative degradation.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the degradation of the compound.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are often indicative of degradation products or impurities. To identify these, a forced degradation study is recommended.[4] This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. By analyzing the stressed samples using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), you can identify the mass of the degradation products and propose their structures based on fragmentation patterns.
Q3: What are the general degradation pathways for bibenzyl compounds like this compound?
A3: While specific pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for bibenzyl and related phenolic compounds can be inferred. These may include:
-
Oxidation: The phenolic hydroxyl groups are primary sites for oxidation, potentially leading to the formation of quinone-type structures. The benzylic bridge is also susceptible to oxidation.
-
Hydrolysis: If the this compound molecule contains any ester or ether linkages, these could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: UV radiation can lead to isomerization or cyclization reactions in related stilbenoid compounds.
-
Enzymatic Degradation: In biological systems, enzymes such as laccases and peroxidases can catalyze the oxidation of phenolic compounds.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Discoloration of the solution.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High pH of the Solution | Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. Phenolic compounds are generally more stable in acidic conditions.[1][3] |
| Oxidative Degradation | 1. De-gas your solvents before preparing the solution to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Add an antioxidant, such as ascorbic acid, to the solution. 4. Use amber vials or wrap your containers in aluminum foil to protect from light, which can catalyze oxidation. |
| Photodegradation | 1. Protect your solutions from light at all times by using amber glassware or by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Non-reproducible formation of degradation products.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | 1. Temperature: Ensure precise and uniform temperature control in your heating apparatus (e.g., water bath, oven). 2. Light Exposure: Use a calibrated photostability chamber for photodegradation studies to ensure consistent light intensity and wavelength.[4] 3. pH: Prepare fresh buffers for each experiment and verify the pH before use. |
| Sample Preparation Variability | 1. Ensure accurate and consistent preparation of stock and working solutions. 2. Use calibrated pipettes and balances. 3. Ensure complete dissolution of the this compound sample. |
| Analytical Method Variability | 1. Validate your analytical method for stability-indicating properties according to ICH guidelines. This includes specificity, linearity, accuracy, and precision. 2. Ensure the HPLC system is properly equilibrated before each run. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Place the solid this compound powder and a solution of the compound in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.[4]
3. Sample Analysis:
-
At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the stressed samples using HPLC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating phenolic compounds and their degradation products.
-
Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 8 | Room Temp | ||
| 3% H₂O₂ | 8 | Room Temp | ||
| Thermal (Solid) | 48 | 80 | ||
| Thermal (Solution) | 24 | 80 | ||
| Photolytic | 24 | 25 |
Table 2: Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| This compound | |
| Degradation Product 1 | |
| Degradation Product 2 | |
| ... |
Visualizations
References
Technical Support Center: Formulation Strategies for Hydrophobic Chrysotobibenzyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of the hydrophobic compound, Chrysotobibenzyl.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of this compound.
Issue 1: Poor Solubility and Wetting of Raw this compound Powder
-
Question: My this compound powder is not dissolving or dispersing in my aqueous-based vehicle. What can I do?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to improve solubility and wetting:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Micronization techniques such as jet milling or spray drying can be employed.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can reduce the interfacial tension between the compound and the aqueous vehicle.[2] Suitable co-solvents include polyethylene glycol (PEG) 300, PEG 400, ethanol, and propylene glycol.
-
Surfactants: The addition of surfactants at concentrations above their critical micelle concentration can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[3] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used.
-
pH Adjustment: While this compound is not ionizable, this strategy is useful for weakly acidic or basic hydrophobic compounds where altering the pH can increase the proportion of the more soluble ionized form.
-
Issue 2: Low Drug Loading in Nanoparticle Formulations
-
Question: I am struggling to achieve a high drug loading efficiency in my polymeric nanoparticle formulation of this compound. How can I improve this?
-
Answer: Low drug loading in nanoparticles is a frequent challenge with hydrophobic drugs. Consider the following approaches:
-
Polymer Selection: The choice of polymer is critical. The polymer should have a high affinity for this compound. For hydrophobic drugs, polymers like poly(lactic-co-glycolic acid) (PLGA), poly(caprolactone) (PCL), and polystyrene are often used.
-
Solvent System Optimization: The solvent used to dissolve both the drug and the polymer during nanoparticle preparation plays a significant role. Ensure this compound has high solubility in the chosen organic solvent (e.g., dichloromethane, acetone, ethyl acetate).
-
Formulation Method: The method of nanoparticle preparation can influence drug loading. For hydrophobic drugs, emulsion-based methods (solvent evaporation or emulsification-diffusion) or nanoprecipitation (solvent displacement) are common.[4] Flash nanoprecipitation is a scalable approach that can improve encapsulation.[5]
-
Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer ratio. While increasing the drug amount might seem intuitive, it can lead to drug precipitation if the polymer's encapsulation capacity is exceeded.
-
Issue 3: Physical Instability of Amorphous Solid Dispersions (ASDs)
-
Question: My amorphous solid dispersion of this compound is recrystallizing during storage. How can I improve its physical stability?
-
Answer: The recrystallization of the amorphous drug is a primary stability concern for ASDs. To enhance stability:
-
Polymer Selection: The chosen hydrophilic polymer should have a high glass transition temperature (Tg) and exhibit strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility and prevent recrystallization. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Drug Loading: A higher drug loading can increase the tendency for recrystallization. It is crucial to determine the saturation solubility of this compound in the polymer to avoid supersaturation in the solid state.
-
Storage Conditions: Store the ASD under controlled temperature and humidity. Exposure to moisture can act as a plasticizer, lowering the Tg of the formulation and promoting recrystallization.
-
Preparation Method: The method of preparation, such as spray drying or hot-melt extrusion, can influence the homogeneity and stability of the ASD.[3][6]
-
Section 2: Frequently Asked Questions (FAQs)
Physicochemical Properties and Pre-formulation
-
Question: What are the key physicochemical properties of this compound to consider for formulation development?
| Property | Predicted Value/Information | Significance for Formulation |
| Molecular Formula | C₁₉H₂₄O₅[7][8] | Influences molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 332.40 g/mol [8] | Affects diffusion and permeability. |
| Predicted LogP | ~3.5 - 4.5 | Indicates high lipophilicity and poor aqueous solubility. A high LogP suggests suitability for lipid-based formulations. |
| Predicted Aqueous Solubility | Very low (likely in the µg/mL range) | Confirms the need for solubility enhancement strategies. |
| Metabolic Stability | Poor in human liver microsomes (t½: 16.24 min) and hepatocytes (t½: 44.35 min)[9] | Suggests potential for significant first-pass metabolism, which may influence the choice of formulation and route of administration. |
-
Question: Which solvents are suitable for dissolving this compound for analytical purposes and initial formulation screening?
-
Answer: Based on its hydrophobic nature, this compound is expected to be soluble in common organic solvents. For analytical method development (e.g., HPLC), methanol and acetonitrile are good starting points.[9] For formulation screening, solvents like ethanol, acetone, dichloromethane, and various pharmaceutical-grade oils and surfactants should be evaluated.
Formulation Strategies
-
Question: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?
-
Answer: Several strategies can significantly improve the oral bioavailability of hydrophobic drugs like this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS/SMEDDS/SNEDDS), can enhance solubility and lymphatic absorption.[9][10][11][12][13] They are particularly suitable for lipophilic drugs.
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can improve the dissolution rate and extent of the drug.[2][3][6][14]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area, improve solubility, and potentially offer targeted delivery.[4][15]
-
-
Question: The table below provides representative quantitative data for a model hydrophobic drug in different formulation systems. This data is for illustrative purposes to guide experimental design for this compound formulations.
| Formulation Type | Key Parameters | Representative Values (Model Hydrophobic Drug) | Reference |
| Lipid-Based (SNEDDS) | Globule Size (nm) | 50.02 ± 4.5 | [13] |
| Polydispersity Index (PDI) | 0.45 ± 0.02 | [13] | |
| Zeta Potential (mV) | -31.49 | [13] | |
| In Vitro Drug Release (%) at 8h | 90.00 ± 1.83 | [13] | |
| Solid Dispersion | Drug Loading (%) | 10 - 40 | General literature |
| Dissolution Enhancement (vs. pure drug) | 5 - 50 fold increase in dissolution rate | General literature | |
| Polymeric Nanoparticles | Particle Size (nm) | 150 - 400 | [12] |
| Encapsulation Efficiency (%) | 80 - 95 | [12] | |
| Drug Release at 24h (%) | 30 - 60 (sustained release) | [12] |
Mechanism of Action
-
Question: What is the known mechanism of action for this compound, and how might this influence formulation design?
-
Answer: this compound has been shown to inhibit lung cancer cell migration.[16][17][18] Its mechanism involves the suppression of the epithelial-to-mesenchymal transition (EMT) and impacts the Caveolin-1 (Cav-1) and integrin signaling pathways.[16][17][18] Understanding these pathways is crucial for developing targeted delivery systems that can enhance the drug's efficacy at the tumor site.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Continue drying until a thin, solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Poloxamer 188, Purified water.
-
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone (organic phase).
-
Prepare a 1% (w/v) solution of Poloxamer 188 in 20 mL of purified water (aqueous phase).
-
Using a syringe pump, inject the organic phase into the aqueous phase at a constant flow rate (e.g., 1 mL/min) under moderate magnetic stirring.
-
Observe the immediate formation of a milky nanoparticle suspension.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the acetone.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat this washing step twice to remove any unencapsulated drug and excess surfactant.
-
Lyophilize the final nanoparticle suspension for long-term storage, using a cryoprotectant like trehalose if necessary.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a this compound solution (a wavelength around 220-280 nm is expected for this class of compounds).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For Solid Dispersions: Accurately weigh an amount of the solid dispersion powder, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
For Nanoparticles: To determine drug loading, dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug. Filter and inject.
-
-
Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Section 4: Visualizations
Caption: A general workflow for the development of a suitable formulation for hydrophobic this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Stability and Comprehensive Metabolite Profiling of this compound in Human Liver Microsomes and Hepatocytes Employing UPLC-MS/MS and UPLC-Orbitrap-HRMS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. almacgroup.com [almacgroup.com]
- 18. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chrysotobibenzyl concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Chrysotobibenzyl in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for most cell lines.[1][2] Treatment with this compound at concentrations up to 50 µM has been shown to be non-cytotoxic in several human lung cancer cell lines (H460, H292, A549, and H23) and non-cancerous human cells.[1][2] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic working concentration.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many natural bibenzyl compounds, may have limited aqueous solubility. It is recommended to dissolve the compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for this compound?
A3: In lung cancer cells, this compound has been shown to inhibit cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[1] Its mechanism involves the downregulation of Caveolin-1 (Cav-1), which in turn reduces the protein levels of integrins β1, β3, and αν.[1] This leads to the subsequent inhibition of downstream signaling molecules, including focal adhesion kinase (FAK) and protein kinase B (AKT), ultimately suppressing the metastatic potential of the cancer cells.[1][2]
Q4: My cells are showing high levels of cytotoxicity. What could be the cause?
A4: High cytotoxicity can result from several factors:
-
Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve starting from a lower concentration.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. Ensure it does not exceed a non-toxic level (e.g., 0.1%).
-
Compound Stability: The compound may have degraded. Ensure it is stored correctly and prepare fresh working solutions for each experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: If you do not observe the expected biological effect, consider the following:
-
Concentration: The concentration might be too low. Try a higher concentration within the non-toxic range determined by your cytotoxicity assays.
-
Incubation Time: The treatment duration may be insufficient. For effects on migration and invasion, incubation times of 24 to 48 hours are often required.[1][2]
-
Compound Activity: Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reputable supplier.
-
Cellular Target: The specific signaling pathway targeted by this compound may not be active or relevant in your chosen cell line.
Data Summary
Table 1: Effective Concentrations of this compound in Human Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Incubation Time | Citation |
| H460 | Human Lung Cancer | 1-50 µM | Inhibition of cell migration and invasion | 48 h | [1][2] |
| H292 | Human Lung Cancer | 1-50 µM | Inhibition of cell migration and invasion | 48 h | [1][2] |
| H292 | Human Lung Cancer | 50 µM | Significantly altered cell proliferation | 48 h | [1][2] |
| A549, H23 | Human Lung Cancer | 0-50 µM | Non-cytotoxic | Not Specified | [1] |
| HCT116, DP1, DP2 | Non-cancerous | 0-50 µM | Non-cytotoxic | Not Specified | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the concentration to determine the non-toxic range and the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Cell Migration using Wound-Healing (Scratch) Assay
This method is used to measure collective cell migration in vitro.
-
Create Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired (non-toxic) concentration of this compound or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined points using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Image Acquisition (Time X): Capture images of the same points at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area. A delay in closure in the treated group compared to the control indicates an inhibition of cell migration.
Visualizations
Caption: this compound inhibits migration by targeting the Cav-1/Integrin/FAK-AKT axis.
Caption: A stepwise workflow for determining the optimal experimental concentration.
References
Technical Support Center: Synthesis of Chrysotobibenzyl Derivatives
Welcome to the technical support center for the synthesis of Chrysotobibenzyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of natural products. This compound and its analogs, often isolated from Dendrobium species, have garnered significant interest for their potential therapeutic properties. However, their multi-step synthesis can present several challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and related bibenzyl derivatives.
Problem 1: Low yield in the coupling reaction to form the stilbene precursor.
The formation of the stilbene backbone, a common precursor to bibenzyls, is a critical step. Two popular methods for this are the Wittig reaction and the Suzuki coupling. Low yields in these reactions can be frustrating.
| Potential Cause | Troubleshooting Steps |
| Wittig Reaction: | |
| Poor ylide formation | Ensure anhydrous reaction conditions. Use a strong, fresh base (e.g., n-BuLi, NaH, or KHMDS) and ensure the phosphonium salt is dry. |
| Steric hindrance | If the aldehyde or the ylide is sterically hindered, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. |
| Unstable ylide | For stabilized ylides, the reactivity might be lower. Heating the reaction or using a more reactive phosphonate in an HWE reaction can improve yields. |
| Suzuki Coupling: | |
| Inactive catalyst | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ligands. Degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor solubility of reactants | Use a co-solvent system to ensure all reactants are in solution. For example, a mixture of toluene and ethanol or dioxane and water can be effective. |
| Inefficient transmetalation | The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base can be substrate-dependent and may require screening. |
Problem 2: Incomplete reduction of the stilbene to the bibenzyl core.
Catalytic hydrogenation is the standard method for reducing the stilbene double bond to form the bibenzyl single bond.
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning | The catalyst (e.g., Pd/C) can be poisoned by sulfur or other impurities from previous steps. Purify the stilbene intermediate thoroughly before hydrogenation. Using a higher catalyst loading might also help. |
| Insufficient hydrogen pressure | While many hydrogenations proceed at atmospheric pressure, some substrates may require higher pressures. If the reaction is sluggish, consider using a Parr hydrogenator to increase the H₂ pressure. |
| Steric hindrance around the double bond | Highly substituted stilbenes may be resistant to hydrogenation. Using a more active catalyst, such as platinum oxide (Adam's catalyst), or increasing the reaction temperature and pressure can be effective. |
Problem 3: Difficulty in achieving regioselective functionalization of the aromatic rings.
This compound derivatives often have multiple hydroxyl and methoxy substituents on both aromatic rings. Introducing or modifying these groups at specific positions can be challenging.
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity in electrophilic aromatic substitution | The directing effects of existing substituents may not be sufficient to control the position of new functional groups. It is often more effective to build the desired substitution pattern on the starting materials (e.g., substituted benzaldehydes and benzyl halides) before the coupling reaction. |
| Non-selective demethylation or debenzylation | When removing protecting groups, multiple groups may be cleaved simultaneously. Use orthogonal protecting groups that can be removed under different conditions. For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is cleaved with fluoride ions. |
| Poor solubility of polyhydroxylated intermediates | As more polar hydroxyl groups are introduced, the solubility of the intermediates in common organic solvents can decrease, hindering subsequent reactions. It may be necessary to use more polar solvents like DMF or DMSO, or to protect some of the hydroxyl groups temporarily. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the bibenzyl backbone of this compound derivatives?
A1: The most prevalent strategies involve a two-step process:
-
Formation of a stilbene intermediate: This is typically achieved through a Wittig reaction, a Horner-Wadsworth-Emmons reaction, or a Suzuki cross-coupling reaction.[1][2] These methods allow for the convergent synthesis of unsymmetrical stilbenes with the desired substitution patterns on both aromatic rings.
-
Reduction of the stilbene double bond: The stilbene is then reduced to the corresponding bibenzyl using catalytic hydrogenation, commonly with palladium on carbon (Pd/C) and hydrogen gas.[3]
Q2: How can I selectively protect the different hydroxyl groups in polyhydroxybibenzyl synthesis?
A2: Selective protection is crucial for the synthesis of complex bibenzyls. An orthogonal protecting group strategy is highly recommended. This involves using protecting groups that can be removed under distinct conditions. For instance:
-
Benzyl (Bn) ethers: Stable to a wide range of conditions but can be removed by catalytic hydrogenolysis (H₂/Pd/C), which can often be performed concurrently with the stilbene reduction.
-
Silyl ethers (e.g., TBS, TIPS): Cleaved by fluoride sources like TBAF. They are stable to the conditions of many coupling reactions and hydrogenations.
-
Methyl (Me) ethers: Generally stable and often part of the final target structure. If removal is necessary, harsh conditions like BBr₃ are required.
-
Acetyl (Ac) esters: Can be removed under basic conditions (e.g., K₂CO₃ in methanol).
Q3: My purification of the final this compound derivative is challenging due to its polarity. What are some effective purification techniques?
A3: Polyhydroxylated bibenzyls can be highly polar, making purification by standard silica gel chromatography difficult due to streaking and poor separation. Consider the following techniques:
-
Reversed-phase chromatography (C18 silica): This is often more effective for polar compounds, using gradients of water and methanol or acetonitrile.
-
Sephadex LH-20 chromatography: This size-exclusion chromatography with an organic mobile phase (e.g., methanol or ethanol) is excellent for purifying polyphenolic compounds.
-
Preparative HPLC: For high purity, preparative reversed-phase HPLC is a powerful tool, although it is less scalable.
-
Crystallization: If the compound is crystalline, this can be an excellent method for obtaining highly pure material.
Experimental Protocols & Data
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of bibenzyl derivatives, based on analogous syntheses.
Table 1: Wittig Reaction for Stilbene Synthesis [1]
| Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Substituted Benzaldehyde | Substituted Benzyltriphenylphosphonium Bromide | NaOMe | Methanol | RT | 12 | 70-90 |
| Vanillin | 3,4-Dimethoxybenzyl-triphenylphosphonium chloride | NaH | THF | RT | 16 | ~85 |
Table 2: Suzuki Coupling for Stilbene Synthesis [2]
| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromostyrene | Substituted Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-95 |
| 4-Iodobenzaldehyde | Substituted Phenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~90 |
Table 3: Catalytic Hydrogenation for Bibenzyl Synthesis [3]
| Stilbene Substrate | Catalyst | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) |
| Substituted Stilbene | 10% Pd/C | Ethanol | 1 atm | RT | 12 | >95 |
| Dihydroxystilbene | 10% Pd/C | Methanol | 50 psi | RT | 4 | ~98 |
Visualizing the Synthetic Workflow
A common synthetic pathway to this compound derivatives can be visualized as a logical flow. The following diagram illustrates a general retrosynthetic analysis and the forward synthetic steps.
Caption: General synthetic workflow for this compound derivatives.
The biosynthesis of bibenzyls in Dendrobium species provides an alternative perspective on the construction of these molecules.
Caption: Simplified biosynthetic pathway of bibenzyls in Dendrobium.[4]
This technical support center provides a starting point for addressing common challenges in the synthesis of this compound derivatives. For more specific issues, consulting detailed synthetic literature for closely related compounds is recommended.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Chrysotobibenzyl in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysotobibenzyl and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound has been shown to inhibit lung cancer cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1][2] Its mechanism is linked to the downregulation of Caveolin-1 (Cav-1) and integrins β1, β3, and αν.[1][2] This compound can also sensitize lung cancer cells to apoptosis induced by other chemotherapeutic agents like cisplatin.[1][2]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to anti-cancer drugs can be intrinsic or acquired and may involve several mechanisms.[3][4] Key mechanisms include:
-
Overexpression of ATP-binding cassette (ABC) transporters: These proteins, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as efflux pumps that actively remove drugs from the cell, reducing their intracellular concentration and efficacy.[5][6][7][8]
-
Epithelial-Mesenchymal Transition (EMT): Cells that have undergone EMT often exhibit increased resistance to apoptosis and a higher expression of drug efflux pumps.[9][10][11][12] this compound is known to suppress EMT, so resistance may be associated with a highly stable mesenchymal phenotype.[1][2]
-
Alterations in Drug Targets: While the direct molecular target of this compound is not fully elucidated, mutations or alterations in the target protein or downstream signaling pathways could confer resistance.
-
Enhanced DNA Repair Mechanisms: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by chemotherapeutic agents.[13]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia, can contribute to drug resistance.[13]
Q3: How can I determine if my resistant cells are overexpressing ABC transporters?
A3: You can assess the expression of ABC transporters at the protein and mRNA levels.
-
Western Blotting: This technique can be used to quantify the protein levels of specific ABC transporters like P-gp, MRP1, and BCRP.
-
Quantitative PCR (qPCR): This method can measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Flow Cytometry: Functional assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) can measure the efflux activity.
Q4: What strategies can be employed to overcome this compound resistance?
A4: Several strategies can be investigated:
-
Combination Therapy: Combining this compound with inhibitors of ABC transporters (chemosensitizers) could increase its intracellular accumulation and efficacy.[5] Additionally, combining it with other chemotherapeutic agents that have different mechanisms of action may produce synergistic effects.[13][14] this compound has already been shown to sensitize lung cancer cells to cisplatin.[1][2]
-
Targeting EMT: Since this compound is known to suppress EMT, combining it with other EMT inhibitors could be a viable strategy.
-
Targeted Therapies: Identifying and targeting the specific signaling pathways that are activated in the resistant cells may help to restore sensitivity.[14]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. A cell titration experiment is recommended.[15] |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking on an orbital shaker.[16] Visually inspect the wells under a microscope before reading the absorbance. |
| Interference from this compound | Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and filter-sterilize all solutions. |
| Reagent Quality | Use fresh, properly stored MTT reagent. The MTT solution should be protected from light.[17] |
Problem 2: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| High Expression of ABC Transporters | Assess the expression of P-gp, MRP1, and BCRP using Western Blot or qPCR. Consider using a known inhibitor of these transporters in combination with this compound. |
| EMT-mediated Resistance | Characterize the EMT status of your cells by examining markers like E-cadherin (epithelial) and Vimentin, Snail, and Slug (mesenchymal) via Western Blot or immunofluorescence.[1][2] |
| Incorrect Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Drug Inactivation | Consider the possibility that the cancer cells are metabolizing and inactivating this compound. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling. |
Problem 3: Difficulty in detecting changes in protein expression (e.g., Cav-1, Integrins, EMT markers) via Western Blot.
| Possible Cause | Troubleshooting Steps |
| Poor Protein Extraction | Use an appropriate lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other methods.[18][19] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilution for your experiment. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. |
| Incorrect Blocking Conditions | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time to reduce background noise.[20][21] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[15][16][17][22][23]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Western Blotting
This protocol is a general guideline for Western blotting.[18][19][20][21][24]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cav-1, anti-Integrin β1, anti-Vimentin, anti-E-cadherin, anti-P-gp)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Quantitative PCR (qPCR)
This protocol outlines the general steps for gene expression analysis using qPCR.[25][26][27][28]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., ABCB1, ABCC1, ABCG2, CDH1, VIM) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| Sensitive Cell Line | 5.2 |
| Resistant Sub-line 1 | 28.7 |
| Resistant Sub-line 2 | 45.1 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Sensitive vs. Resistant Cells
| Gene | Fold Change in Resistant Cells (vs. Sensitive) |
| ABCB1 (P-gp) | 12.5 |
| ABCC1 (MRP1) | 3.2 |
| ABCG2 (BCRP) | 1.8 |
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western blotting [bio-protocol.org]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 25. 4.8. Gene Expression Analysis [bio-protocol.org]
- 26. sg.idtdna.com [sg.idtdna.com]
- 27. Gene Expression Analysis [bio-protocol.org]
- 28. bitesizebio.com [bitesizebio.com]
Technical Support Center: Purity Assessment of Chrysotobibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized and natural chrysotobibenzyl. The information is designed to address common issues encountered during purity assessment and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity differences between synthesized and natural this compound?
The purity of this compound is highly dependent on the synthesis and purification methods for the synthetic version, and the extraction and isolation techniques for the natural compound. Generally, synthesized this compound can achieve very high purity levels (often >99%) through controlled reaction conditions and rigorous purification. The purity of natural this compound, isolated from sources like Dendrobium pulchellum, can vary and may contain structurally related bibenzyl compounds as impurities.[1] However, with multi-step purification, high purity can also be achieved for the natural product.
Q2: What are the common impurities in synthesized this compound?
Impurities in synthesized this compound typically arise from starting materials, reagents, intermediates, and side reactions. If a Wittig reaction is employed for synthesis, common impurities can include triphenylphosphine oxide, unreacted starting materials (aldehydes/ketones and phosphonium salts), and stereoisomers (E/Z isomers) of the target molecule.[2][3][4] Solvents used in the reaction and purification steps can also be present as residual impurities.
Q3: What are the common impurities in natural this compound?
Impurities in natural this compound are typically other secondary metabolites co-extracted from the plant source.[5] For this compound extracted from Dendrobium species, these can include other bibenzyls, phenanthrenes, fluorenones, alkaloids, and flavonoids.[6][7] Pigments like chlorophyll and other endogenous plant materials can also be present in crude extracts.[8]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a widely used and effective method for determining the purity of this compound and other bibenzyl compounds.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.[12] Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and identify any impurities with different masses.
Data Presentation
Table 1: Comparison of Potential Impurities in Synthesized vs. Natural this compound
| Source | Potential Impurity Class | Specific Examples |
| Synthesized | Reagents & By-products | Triphenylphosphine oxide, unreacted phosphonium salts, residual solvents |
| Intermediates | Unreacted aldehydes or ketones | |
| Stereoisomers | E/Z isomers of this compound | |
| Natural | Other Bibenzyls | Crepidatin, Gigantol, Moscatilin[13] |
| Other Phenolic Compounds | Phenanthrenes, Fluorenones[10] | |
| Plant Pigments & Lipids | Chlorophyll, Waxes | |
| Alkaloids & Flavonoids | Co-extracted secondary metabolites |
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Advantages | Limitations |
| HPLC-DAD | Quantitative purity, presence of impurities with UV absorbance | High sensitivity and resolution, quantitative | Requires reference standards for impurity identification |
| NMR (¹H, ¹³C) | Structural confirmation, identification of impurities | Provides detailed structural information | Lower sensitivity compared to HPLC, may not detect trace impurities |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities | High sensitivity and mass accuracy | May not distinguish between isomers without fragmentation analysis |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Wittig Reaction
This protocol is a representative example and may require optimization.
-
Step 1: Synthesis of the Phosphonium Salt.
-
React 3,4-dimethoxybenzyl bromide with triphenylphosphine in toluene at reflux for 24 hours to yield the corresponding phosphonium salt.
-
Filter the solid product, wash with cold toluene, and dry under vacuum.
-
-
Step 2: Wittig Reaction.
-
Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to -78°C and add n-butyllithium dropwise to form the ylide.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Step 3: Hydrogenation.
-
The product of the Wittig reaction, a stilbene derivative, is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere to reduce the double bond and yield this compound.
-
-
Step 4: Purification.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Extraction and Isolation of Natural this compound from Dendrobium sp.
This protocol is a general guideline and may need adjustment based on the specific plant material.
-
Step 1: Extraction.
-
Air-dry and powder the stems of the Dendrobium species.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.
-
-
Step 2: Solvent Partitioning.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
This compound is expected to be in the less polar fractions (chloroform and/or ethyl acetate).
-
-
Step 3: Chromatographic Purification.
-
Subject the this compound-containing fraction to column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and further purify using preparative HPLC if necessary.
-
Protocol 3: HPLC Method for Purity Analysis of this compound
This is a general method and should be validated.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start with 30% A, increase to 90% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in methanol to a concentration of 1 mg/mL.
Troubleshooting Guides
Synthesized this compound
Q: My HPLC chromatogram of synthesized this compound shows a significant peak corresponding to triphenylphosphine oxide. How can I remove it? A: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove.[2]
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a more polar solvent system in your column chromatography.
-
Crystallization: Attempt to crystallize the this compound from a suitable solvent system. Triphenylphosphine oxide may remain in the mother liquor.
-
Acid-Base Extraction: If applicable, and the target molecule is stable, an acid-base wash may help remove some impurities.
-
Q: The NMR spectrum of my final product shows a mixture of E and Z isomers. What can I do? A: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[14]
-
Troubleshooting Steps:
-
Reaction Conditions: For unstabilized ylides, running the reaction in aprotic, salt-free conditions can favor the Z-isomer.
-
Schlosser Modification: If the E-isomer is desired, the Schlosser modification of the Wittig reaction can be employed.[14]
-
Purification: Isomers can often be separated by careful column chromatography or preparative HPLC.
-
Natural this compound
Q: My initial extract of natural this compound has very low purity and contains a lot of chlorophyll. A: This is a common issue with the extraction of plant materials.[8]
-
Troubleshooting Steps:
-
Pre-extraction: Before methanol extraction, wash the powdered plant material with a non-polar solvent like hexane to remove chlorophyll and lipids.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to perform a preliminary cleanup of the crude extract before column chromatography.
-
Adsorbent Resins: Consider using adsorbent resins that can selectively bind to pigments.
-
Q: After column chromatography, my this compound is still contaminated with other structurally similar bibenzyls. A: Co-elution of similar compounds is a common challenge in natural product isolation.
-
Troubleshooting Steps:
-
Optimize Chromatography: Try a different stationary phase (e.g., Sephadex LH-20) or a more shallow elution gradient.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is often necessary for separating closely related compounds.
-
Crystallization: If the compound is crystalline, fractional crystallization can be an effective purification method.
-
Visualizations
Caption: Troubleshooting workflow for purity issues in synthesized this compound.
Caption: Workflow for extraction and purification of natural this compound.
Caption: Potential sources of impurities in synthesized and natural this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 108853-09-4 | this compound [phytopurify.com]
- 10. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Chrysotobibenzyl and Cisplatin in Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and therapeutic potential of a natural bibenzyl and a conventional chemotherapeutic agent in the context of non-small cell lung cancer (NSCLC).
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. Cisplatin, a platinum-based chemotherapeutic, has long been a cornerstone of NSCLC treatment. However, its efficacy is often limited by severe side effects and the development of drug resistance. In the quest for more effective and less toxic alternatives, natural compounds have garnered significant attention. This guide provides a detailed comparison of Chrysotobibenzyl, a bibenzyl compound isolated from the orchid Dendrobium, and the established chemotherapeutic agent, cisplatin, focusing on their respective impacts on NSCLC cells. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct mechanisms of action and potential therapeutic applications.
This compound: A Novel Anti-Metastatic and Chemo-Sensitizing Agent
This compound has emerged as a promising natural compound with a unique profile in the context of NSCLC. Unlike traditional cytotoxic agents, current research indicates that this compound's primary strengths lie in its ability to inhibit cancer cell migration and sensitize tumors to conventional chemotherapy, rather than direct cell killing.
Performance Data
Available studies on this compound have focused on its non-cytotoxic activities at concentrations up to 50 µM in various NSCLC cell lines, including H460, H292, A549, and H23.[1] While this indicates a favorable toxicity profile, it also suggests that its therapeutic potential may not be as a standalone cytotoxic agent but rather as an adjunct to other therapies.
Table 1: Summary of this compound's Effects on NSCLC Cells
| Parameter | Cell Lines | Concentration | Observed Effect | Citation |
| Cytotoxicity | H460, H292, A549, H23 | 0-50 µM | Non-cytotoxic | [1] |
| Cell Migration & Invasion | H460, H292 | 1-50 µM | Significant inhibition in a dose-dependent manner | [1] |
| Epithelial to Mesenchymal Transition (EMT) | H460, H292 | 1-50 µM | Suppression of EMT markers (Vimentin, Snail, Slug) | [1] |
| Chemo-sensitization | H460, H292 | Not specified | Sensitizes lung cancer cells to cisplatin-mediated apoptosis | [1] |
Mechanism of Action: Targeting Cell Migration
This compound's anti-migratory effects are attributed to its influence on the Caveolin-1 (Cav-1) dependent signaling pathway, which plays a crucial role in cell motility and metastasis.[1] By modulating this pathway, this compound downregulates the expression of integrins β1, β3, and αν, leading to a reduction in cell migration, invasion, and filopodia formation.[1]
Caption: this compound signaling pathway in inhibiting NSCLC cell migration.
Cisplatin: The Gold Standard Cytotoxic Agent
Cisplatin is a potent, platinum-based chemotherapeutic agent that has been a mainstay in NSCLC treatment for decades. Its primary mechanism involves inducing DNA damage, which subsequently triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Performance Data
The cytotoxic effects of cisplatin are well-documented across a wide range of NSCLC cell lines. Its potency is typically measured by the half-maximal inhibitory concentration (IC50), which varies depending on the specific cell line and its resistance profile.
Table 2: Cisplatin Cytotoxicity (IC50) in Various NSCLC Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Citation |
| A549 | 4.97 - 23.4 | 48-72h | [2] |
| NCI-H460 | 0.33 | 48h | |
| PC-9 | Not specified | 72h | [3] |
| SKMES-1 | 4.09 | 72h | |
| MOR | 6.39 | 72h |
Mechanism of Action: DNA Damage, Apoptosis, and Cell Cycle Arrest
Cisplatin exerts its anticancer effects through a multi-faceted mechanism:
-
DNA Adduct Formation: Upon entering the cell, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA helix and inhibit replication and transcription.
-
Induction of Apoptosis: The DNA damage triggers a cascade of signaling events that lead to programmed cell death (apoptosis). This can occur through both p53-dependent and -independent pathways, often involving the activation of caspases and the Bcl-2 family of proteins.[3]
-
Cell Cycle Arrest: Cisplatin-induced DNA damage activates cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[4] If the damage is too severe, the cell is directed towards apoptosis.
Caption: Cisplatin's mechanism of action leading to apoptosis and cell cycle arrest.
Experimental Protocols
This compound: Migration and Invasion Assays
-
Wound-Healing Assay:
-
NSCLC cells (H460 and H292) are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are then treated with varying concentrations of this compound (1-50 µM).
-
The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours) to assess cell migration.[5]
-
-
Transwell Invasion Assay (Boyden Chamber):
-
The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.
-
NSCLC cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After a specific incubation period, non-invading cells in the upper chamber are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.[5]
-
Cisplatin: Cytotoxicity, Apoptosis, and Cell Cycle Analysis
-
MTT Assay (Cytotoxicity):
-
NSCLC cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of cisplatin concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of cell viability relative to untreated controls. The IC50 value is calculated from the dose-response curve.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
NSCLC cells are treated with cisplatin for a defined period.
-
The cells are then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent dye that enters necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
-
Cell Cycle Analysis:
-
Cisplatin-treated NSCLC cells are harvested and fixed in ethanol.
-
The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]
-
Comparative Summary and Future Perspectives
The comparison between this compound and cisplatin reveals two distinct but potentially complementary approaches to NSCLC therapy.
Table 3: Head-to-Head Comparison
| Feature | This compound | Cisplatin |
| Primary Mechanism | Anti-migration, Chemo-sensitization | DNA damage, Cytotoxicity |
| Effect on Cell Viability | Non-cytotoxic at tested concentrations | Potently cytotoxic |
| Key Molecular Targets | Caveolin-1, Integrins | DNA |
| Therapeutic Potential | Adjuvant to prevent metastasis and overcome drug resistance | First-line cytotoxic agent |
| Toxicity Profile | Appears low based on in vitro studies | Significant, including nephrotoxicity and neurotoxicity |
This compound's ability to inhibit cell migration and sensitize cancer cells to cisplatin suggests a promising role in combination therapies. By potentially preventing metastasis and lowering the required therapeutic dose of cisplatin, this compound could help to mitigate the severe side effects and acquired resistance associated with conventional chemotherapy.
Future research should focus on several key areas:
-
Determining the IC50 of this compound: Establishing the cytotoxic potential of this compound at higher concentrations or in a broader range of NSCLC cell lines is crucial for a complete understanding of its activity.
-
In-depth Mechanistic Studies: Further elucidation of the signaling pathways affected by this compound will provide a more comprehensive picture of its mode of action.
-
In Vivo Studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the efficacy and safety of this compound, both alone and in combination with cisplatin.
-
Exploration of Other Bibenzyls: Investigating other bibenzyl compounds from Dendrobium species may lead to the discovery of even more potent anti-cancer agents.[6][7]
References
- 1. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aginganddisease.org [aginganddisease.org]
Chrysotobibenzyl Potentiates Cisplatin's Efficacy in Lung Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies has led to a growing interest in the synergistic potential of natural compounds with conventional chemotherapy. This guide provides a comparative analysis of the effects of Chrysotobibenzyl, a bibenzyl compound, in combination with the chemotherapy drug cisplatin, particularly focusing on its application in lung cancer. While research in this specific area is emerging, this document summarizes the currently available experimental data and mechanistic insights.
Overview of Synergistic Effects
This compound has been shown to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin, a cornerstone of lung cancer chemotherapy. The primary mechanism behind this synergy lies in this compound's ability to modulate cellular pathways that contribute to drug resistance and metastasis. Specifically, it has been observed to downregulate key proteins involved in cell adhesion and migration, thereby potentially overcoming cisplatin resistance and enhancing its apoptotic effects.[1][2]
Quantitative Data Summary
Currently, detailed quantitative data on the synergistic interactions between this compound and cisplatin, such as Combination Index (CI) values or IC50 values for the combined treatment, are not extensively available in the public domain. The following table summarizes the observed qualitative and semi-quantitative effects on key biomarkers and cellular processes in lung cancer cell lines (H460 and H292) when treated with this compound, cisplatin, or a combination thereof, based on available research.
| Treatment Group | Effect on Cell Viability (MTT Assay) | Effect on Apoptosis | Expression of Integrins (β1, β3, αν) | Expression of EMT Markers (Vimentin, Snail, Slug) | Expression of Caveolin-1 (Cav-1) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | Minimal cytotoxicity at effective concentrations[1][2] | Minimal induction | Decreased[1] | Decreased[1][2] | Decreased[1] |
| Cisplatin | Dose-dependent decrease[1] | Increased | No significant change reported | No significant change reported | No significant change reported |
| This compound + Cisplatin | Enhanced decrease in cell viability | Significantly increased apoptosis [1] | Further decreased | Further decreased | Further decreased |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the current understanding of this compound's synergistic effects are outlined below.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Human lung cancer cells (H460 and H292) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-50 µM), cisplatin, or a combination of both for 24 to 48 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins.
-
Protein Extraction: Cells are treated as described above, harvested, and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., integrins β1, β3, αν, Vimentin, Snail, Slug, Cav-1, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Assay
Immunofluorescence is employed to visualize the subcellular localization of proteins.
-
Cell Culture and Treatment: Cells are grown on coverslips in a 24-well plate and treated with this compound, cisplatin, or their combination.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against EMT markers (e.g., Vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted on microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
Visualizing the Molecular Mechanisms and Workflow
To better understand the complex interactions and experimental procedures, the following diagrams have been generated.
Concluding Remarks
The available evidence strongly suggests that this compound holds promise as a chemosensitizing agent when used in combination with cisplatin for the treatment of lung cancer. Its ability to inhibit key pathways associated with metastasis and drug resistance provides a solid rationale for its further investigation. Future studies should focus on elucidating the precise quantitative synergistic effects through methodologies such as isobologram analysis to determine CI values. Furthermore, expanding this research to other types of cancer and in vivo models will be crucial in validating the therapeutic potential of this combination therapy. Researchers and drug development professionals are encouraged to explore this promising avenue to develop more effective and less toxic cancer treatment regimens.
References
A Comparative Analysis of Chrysotobibenzyl and Other Prominent EMT Inhibitors
The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer metastasis and fibrosis. Consequently, the identification and characterization of small molecules that can inhibit this process are of significant interest to researchers and drug developers. This guide provides a comparative overview of the efficacy of Chrysotobibenzyl, a bibenzyl compound isolated from Dendrobium species, against other well-documented EMT inhibitors.
Overview of this compound's Efficacy
This compound and its analogs, such as 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB), have demonstrated notable anti-EMT activity in preclinical studies.[1][2] Research on TDB in human lung cancer cells (H292) has shown its ability to suppress the EMT phenotype, which is crucial for cancer cell dissemination. This is achieved through the modulation of key EMT markers and signaling pathways.[2] Specifically, treatment with TDB leads to an increase in the epithelial marker E-cadherin and a concurrent decrease in the mesenchymal marker vimentin and the key EMT-inducing transcription factor, SNAIL.[2]
Furthermore, this compound has been shown to inhibit migration, invasion, and filopodia formation in lung cancer cells.[3] These effects are mediated through the suppression of Caveolin-1 (Cav-1) and integrins β1, β3, and αν.[3] Beyond its direct impact on EMT, this compound sensitizes cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, and it curtails anchorage-independent growth, a hallmark of transformed cells.[2][4]
Quantitative Comparison of EMT Inhibitor Efficacy
The following table summarizes the quantitative effects of TDB, a representative this compound, on key markers and processes related to EMT in human lung cancer cells (H292).
Table 1: Efficacy of 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) on EMT
| Parameter | Treatment Concentration | Observed Effect | Reference |
| E-cadherin protein level | 5 µM | Increased | [2] |
| Vimentin protein level | 5 µM | Decreased | [2] |
| SNAIL protein level | 5 µM | Decreased | [2] |
| Phosphorylated AKT (pAKT) level | 5 µM | Significantly Reduced | [2] |
| Phosphorylated ERK (pERK) level | 5 µM | Significantly Reduced | [2] |
| Anoikis | 1-5 µM | Significant increase in apoptosis upon detachment | [2] |
| Anchorage-independent growth | 1-5 µM | Dramatic reduction in colony formation | [2] |
Comparison with Other EMT Inhibitors
Several other small molecules have been identified as inhibitors of EMT, targeting various components of the signaling pathways that drive this process. The table below provides a qualitative comparison of the effects of some of these inhibitors. Direct quantitative comparisons with this compound are challenging due to variations in experimental models and conditions.
Table 2: Qualitative Comparison of Other EMT Inhibitors
| Inhibitor | Target Pathway(s) | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., Vimentin, N-cadherin) | Reference |
| Rapamycin | mTOR | Prevents loss of E-cadherin | Prevents gain of N-cadherin | [5] |
| 17-AAG (Tanespimycin) | HSP90 | Prevents loss of E-cadherin | Prevents gain of N-cadherin | [5] |
| LY294002 | PI3K | No effect on TGF-β-induced suppression | Attenuates upregulation of N-cadherin and vimentin | [5][6][7] |
Signaling Pathways
The transforming growth factor-beta (TGF-β) pathway is a primary inducer of EMT.[1][8][9][10][11] Many EMT inhibitors, including this compound, exert their effects by modulating components of this and other related pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound's anti-EMT efficacy.
Western Blot Analysis for EMT Markers
This protocol is used to determine the protein levels of EMT markers such as E-cadherin, vimentin, and SNAIL.
-
Cell Lysis: Human lung cancer H292 cells are treated with various concentrations of this compound for 24 hours. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for E-cadherin, vimentin, SNAIL, pAKT, pERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.[12][13][14][15][16]
Anoikis Assay
This assay measures the susceptibility of cells to apoptosis upon detachment from the extracellular matrix.
-
Cell Treatment: H292 cells are pre-treated with non-cytotoxic concentrations of this compound for 24 hours.
-
Cell Detachment: Cells are detached and seeded into ultra-low attachment plates to prevent re-attachment.
-
Incubation: The detached cells are incubated for a specified period (e.g., 24-48 hours).
-
Apoptosis Detection: Apoptosis is quantified using methods such as:
-
Nuclear Staining: Staining with Hoechst 33342 and propidium iodide (PI) to visualize nuclear morphology and membrane integrity. Apoptotic cells will show condensed or fragmented nuclei.
-
Caspase Activity Assay: Measuring the activity of caspases 3 and 7, which are key executioner caspases in apoptosis.
-
Annexin V/PI Staining: Using flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[17][18][19][20]
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to proliferate in an anchorage-independent manner, a hallmark of cellular transformation.
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in a 6-well plate and allowed to solidify.
-
Cell Suspension: H292 cells pre-treated with this compound are suspended in a low-melting-point 0.3-0.4% top agar solution in culture medium.
-
Top Agar Layer: The cell-agar suspension is overlaid onto the base agar layer.
-
Incubation: The plates are incubated for 2-3 weeks, with the addition of fresh medium periodically to maintain hydration.
-
Colony Visualization and Quantification: Colonies are stained (e.g., with crystal violet) and visualized under a microscope. The number and size of the colonies are quantified to determine the effect of the inhibitor on anchorage-independent growth.[21][22][23][24][25]
Conclusion
This compound and its analogs represent a promising class of natural compounds for the inhibition of the epithelial-to-mesenchymal transition. The available data demonstrates their ability to modulate key EMT markers and signaling pathways, leading to a reduction in cancer cell motility and survival in anchorage-independent conditions. While direct quantitative comparisons with other EMT inhibitors are limited, the detailed mechanistic insights and experimental data for this compound provide a strong foundation for its further development as a potential anti-metastatic agent. Future studies should aim for standardized experimental conditions to allow for more direct comparisons between different classes of EMT inhibitors.
References
- 1. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Bibenzyl from Dendrobium ellipsophyllum Inhibits Epithelial-to-Mesenchymal Transition and Sensitizes Lung Cancer Cells to Anoikis | Anticancer Research [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Identifying Inhibitors of Epithelial-Mesenchymal Transition by Connectivity-Map Based Systems Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis [mdpi.com]
- 10. Signal Transduction Pathways of EMT Induced by TGF-β, SHH, and WNT and Their Crosstalks [mdpi.com]
- 11. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. assaygenie.com [assaygenie.com]
- 20. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. Anchorage-Independent Growth Assay [whitelabs.org]
- 24. Soft–Agar colony Formation Assay [bio-protocol.org]
- 25. protocols.io [protocols.io]
Chrysotobibenzyl: A Comparative Analysis of its Anti-Metastatic Efficacy in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-metastatic effects of Chrysotobibenzyl across different non-small cell lung cancer (NSCLC) cell lines, based on currently available experimental data. The information presented herein is intended to support further research and drug development efforts targeting cancer metastasis.
Data Presentation: Quantitative Effects of this compound
This compound has demonstrated significant anti-metastatic properties in various lung cancer cell lines. The following table summarizes the key findings from a pivotal study in the field.
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Migration | Effect on Invasion | Cytotoxicity |
| H460 | Non-Small Cell Lung Cancer | 1-50 | Dose-dependent inhibition | Dose-dependent inhibition | Non-cytotoxic up to 50 µM |
| H292 | Non-Small Cell Lung Cancer | 1-50 | Dose-dependent inhibition | Dose-dependent inhibition | Non-cytotoxic up to 50 µM (Significant alteration in cell proliferation at 50 µM after 48h) |
| A549 | Non-Small Cell Lung Cancer | 0-50 | Not specified | Not specified | Non-cytotoxic |
| H23 | Non-Small Cell Lung Cancer | 0-50 | Not specified | Not specified | Non-cytotoxic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-metastatic effects.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study collective cell migration in vitro.
Principle: A scratch is created on a confluent cell monolayer, creating an artificial gap. The cells at the edge of the gap will move toward the opening to close it. The rate of wound closure is a measure of cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time T) / Initial wound width] x 100%.
Transwell Invasion Assay
This assay is used to evaluate the invasive potential of cancer cells through an extracellular matrix barrier.
Principle: The assay utilizes a Boyden chamber with a porous membrane. The upper side of the membrane is coated with a layer of Matrigel, which acts as an artificial basement membrane. Cells are seeded in the upper chamber, and a chemoattravtant is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores to the lower side of the membrane.
Protocol:
-
Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Cell Seeding: Seed the cells (e.g., 1 x 10⁵ cells) in the upper chamber of the Transwell insert in the presence of various concentrations of this compound or a vehicle control.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Express the number of invaded cells as a percentage of the control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-metastatic effects of this compound.
Signaling Pathway of this compound's Anti-Metastatic Action
Caption: Signaling cascade inhibited by this compound to exert its anti-metastatic effects.
Head-to-Head Comparison: Chrysotobibenzyl and Gigantol in Cancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of natural product-based cancer research, bibenzyl compounds have emerged as a promising class of molecules with diverse biological activities. Among these, Chrysotobibenzyl and Gigantol, both derived from orchid species, have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors. While direct comparative studies are limited, this analysis synthesizes findings from research conducted on the same cancer cell lines to offer a parallel perspective on their efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the cytotoxic, anti-migratory, and anti-invasive effects of this compound and Gigantol on various cancer cell lines.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | H460, H292, A549, H23 (Lung Cancer) | MTT | 0-50 µM | Non-cytotoxic[1][2] |
| H292 (Lung Cancer) | MTT | 50 µM (48h) | Significant alteration in cell proliferation[1][2] | |
| Gigantol | A549 (Lung Cancer) | MTT | 50 µM, 100 µM | Significantly decreased cell viability[3][4] |
| H460 (Lung Cancer) | MTT | < 20 µM | Non-toxic[5] | |
| MDA-MB-231 (Breast Cancer) | MTT | 115.2 ± 6.7 µM | IC50 value[6] | |
| MDA-MB-468 (Breast Cancer) | MTT | 103.6 ± 10.9 µM | IC50 value[6] |
Table 2: Anti-Migratory and Anti-Invasive Effects
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | H460, H292 (Lung Cancer) | Wound Healing, Transwell | 1-50 µM (48h) | Significant inhibition of migration and invasion[1][2] |
| Gigantol | H460 (Lung Cancer) | Wound Healing, Transwell | 20 µM (24h) | ~70% suppression of cell migration[7] |
| MDA-MB-231 (Breast Cancer) | Wound Healing, Transwell | Dose-dependent | Decreased migration[6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this comparison guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., H460, A549, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound or Gigantol (e.g., 0-100 µM) for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip or a specific insert is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound (this compound or Gigantol) at various concentrations.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
Cell Invasion Assay (Transwell Assay)
The transwell assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells.
-
Chamber Preparation: The transwell inserts, which contain a porous membrane, are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with this compound or Gigantol, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow the invasive cells to migrate through the coated membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels, providing insights into the signaling pathways affected by the compounds.
-
Protein Extraction: Cells are treated with this compound or Gigantol, and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caveolin-1, p-AKT, β-catenin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Mechanisms of Action
This compound and Gigantol exert their anticancer effects through distinct signaling pathways.
This compound: Targeting Cell Migration via Caveolin-1 and Integrin Signaling
This compound has been shown to inhibit lung cancer cell migration by modulating the Caveolin-1 (Cav-1) and integrin signaling pathways.[1] It downregulates the expression of integrins β1, β3, and αν, which are crucial for cell adhesion and migration. This leads to a reduction in the activation of downstream signaling molecules such as focal adhesion kinase (FAK) and Akt.[1]
Gigantol: A Multi-Targeted Approach
Gigantol demonstrates a broader mechanism of action, targeting multiple key signaling pathways implicated in cancer progression.
-
Wnt/β-catenin Pathway: Gigantol inhibits the Wnt/β-catenin signaling pathway by downregulating the phosphorylation of LRP6 and reducing cytosolic β-catenin levels.[4] This leads to decreased expression of Wnt target genes that promote cell proliferation and survival.[4]
-
PI3K/Akt/mTOR Pathway: Gigantol has been shown to downregulate the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8]
-
JAK/STAT Pathway: Research indicates that Gigantol can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often hyperactivated in cancer and contributes to tumor growth and metastasis.
Conclusion
This comparative guide highlights the distinct yet potent anticancer properties of this compound and Gigantol. This compound appears to be a more specific inhibitor of cancer cell migration and invasion, primarily through the Caveolin-1/integrin pathway. This specificity could be advantageous in developing therapies aimed at preventing metastasis. In contrast, Gigantol exhibits a broader spectrum of activity, impacting multiple fundamental signaling pathways that control cell proliferation, survival, and growth. This multi-targeted approach may be beneficial in treating a wider range of cancers or in overcoming resistance mechanisms.
The choice between these two promising bibenzyl compounds for further drug development would depend on the specific therapeutic strategy. Future research involving direct head-to-head in vitro and in vivo studies are warranted to definitively delineate their comparative efficacy and to better understand their full therapeutic potential.
References
- 1. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gigantol Suppresses Cancer Stem Cell-Like Phenotypes in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gigantol Inhibits Epithelial to Mesenchymal Process in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Chrysotobibenzyl: A Comparative Guide for Researchers
For researchers in oncology and drug development, the bibenzyl compound Chrysotobibenzyl has emerged as a promising agent for its on-target effects in suppressing lung cancer cell migration and enhancing sensitivity to conventional chemotherapy. However, a thorough evaluation of its off-target effects is critical for its progression as a potential therapeutic. This guide provides a comparative analysis of this compound, detailing its known on-target mechanisms and exploring its potential off-target liabilities, alongside a discussion of alternative therapeutic strategies.
On-Target Efficacy of this compound
This compound has been demonstrated to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells. Its primary mechanism of action involves the downregulation of Caveolin-1 (Cav-1), a key scaffolding protein implicated in tumor progression and metastasis. This leads to a subsequent reduction in the expression of integrins β1, β3, and αν. The suppression of this signaling axis disrupts the epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility and invasion, and sensitizes lung cancer cells to cisplatin-induced apoptosis.
Off-Target Profile of this compound
Comprehensive off-target profiling of this compound, such as broad-scale kinase selectivity screening or proteomics-based target identification, is not extensively available in publicly accessible literature. However, initial studies have provided some insights into its potential for off-target activity.
One study reported that while this compound showed non-cytotoxicity in a panel of human lung cancer cell lines (H460, H292, A549, and H23) and non-cancerous human cells (HCT116, primary DP1 and primary DP2) at concentrations up to 50 µM, a significant alteration in cell proliferation was observed in H292 cells at the 50 µM concentration after 48 hours. This suggests a potential cell-line specific off-target effect at higher concentrations. The lack of comprehensive screening data necessitates further investigation to identify any unintended molecular interactions that could lead to adverse effects.
Comparative Analysis with Alternative Strategies
Given the limited off-target data for this compound, a direct comparison with alternatives is challenging. However, other compounds targeting similar pathways offer a conceptual comparison for researchers considering different therapeutic approaches.
Table 1: Comparison of this compound with Alternative Compounds Targeting Cancer Cell Migration
| Compound | Primary Target(s) | On-Target Effect | Known Off-Target Information |
| This compound | Caveolin-1, Integrins (β1, β3, αν) | Inhibition of lung cancer cell migration and invasion; Sensitization to cisplatin. | Altered proliferation in H292 cells at 50 µM. Comprehensive off-target profile not publicly available. |
| Cycloartocarpin | FAK/AKT signaling, EMT | Inhibition of migration in NSCLC cells. | Limited public information on off-target effects. |
| Penfluridol | Dopamine D2 receptor, others | Inhibition of migration and induction of apoptosis in various cancer cells. | Known antipsychotic with a well-characterized profile of off-target effects on the central nervous system. |
| Aspirin | COX-1, COX-2 | Inhibition of tumorigenesis and stemness in NSCLC under hypoxic conditions. | Well-known gastrointestinal and anti-platelet off-target effects. |
Experimental Protocols
To aid researchers in the evaluation of this compound and other compounds, detailed protocols for key in vitro assays are provided below.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at various concentrations. A vehicle control should be included.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points for each time point and calculate the rate of wound closure.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add the test compound to the upper chamber along with the cells.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis of EMT Markers
This technique is used to detect changes in the expression of proteins involved in the epithelial-mesenchymal transition.
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, Slug) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms discussed, the following diagrams are provided.
Caption: On-target signaling pathway of this compound.
Caption: Workflow for comprehensive off-target effect assessment.
Conclusion
This compound demonstrates significant potential as an anti-metastatic agent through its on-target effects on the Caveolin-1/integrin signaling pathway. However, the current understanding of its off-target profile is limited. For the rational development of this compound or any novel compound, a comprehensive assessment of off-target effects using the methodologies outlined in this guide is imperative. Researchers are encouraged to perform broad-spectrum screening to build a detailed selectivity profile, which will be crucial in predicting potential toxicities and ensuring the safety and efficacy of future cancer therapies.
A Comparative Transcriptomic Analysis of Chrysotobibenzyl-Treated Cells in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of Chrysotobibenzyl, a natural compound with anti-cancer properties, against a standard chemotherapy agent, cisplatin. While direct comparative transcriptomic data for this compound is not yet publicly available, this document synthesizes existing research on its mechanism of action and contrasts it with the known transcriptomic impact of cisplatin on lung cancer cells. This comparison focuses on key signaling pathways implicated in cancer progression: the Caveolin-1 (Cav-1) pathway, integrin signaling, and the Epithelial-Mesenchymal Transition (EMT).
Executive Summary
This compound has been shown to inhibit lung cancer cell migration and sensitize these cells to cisplatin-mediated apoptosis.[1][2] Its mechanism is linked to the modulation of Cav-1, integrins, and the suppression of EMT.[1][2] Cisplatin, a cornerstone of lung cancer chemotherapy, induces DNA damage and apoptosis. Transcriptomic studies of cisplatin-treated lung cancer cells reveal significant alterations in gene expression related to cell proliferation, invasion, and adhesion. This guide juxtaposes the known protein-level effects of this compound with the transcriptomic changes induced by cisplatin, offering insights into their distinct and potentially synergistic mechanisms.
Comparative Analysis of Cellular Effects
The following tables summarize the known effects of this compound and the transcriptomic impact of cisplatin on key signaling pathways in non-small cell lung cancer (NSCLC) cell lines, particularly the A549 cell line.
Table 1: Effects on Caveolin-1 (Cav-1) Signaling
| Feature | This compound | Cisplatin (Alternative) |
| Mechanism of Action | Reduces protein levels of Cav-1, leading to decreased cell migration.[1][2] | Transcriptomic data from cisplatin-resistant A549 cells shows enrichment in pathways that may be indirectly related to Cav-1 signaling, such as focal adhesion and actin cytoskeleton regulation.[3][4] |
| Key Affected Molecules | Cav-1 (protein downregulation)[1][2] | Genes involved in focal adhesion and cytoskeleton pathways.[3][4] |
| Functional Outcome | Inhibition of lung cancer cell migration and invasion.[1][2] | Development of drug resistance, altered cell adhesion and motility.[3][4] |
Table 2: Effects on Integrin Signaling
| Feature | This compound | Cisplatin (Alternative) |
| Mechanism of Action | Reduces protein levels of integrins β1, β3, and αν.[1][2] | Differentially expressed genes in cisplatin-resistant A549 cells are involved in focal adhesion pathways, where integrins are key components.[3][4] |
| Key Affected Molecules | Integrins β1, β3, αν, p-FAK, p-AKT, Cdc42 (protein downregulation).[1][2] | Upregulated and downregulated genes associated with focal adhesion and cell-matrix interactions.[3][4] |
| Functional Outcome | Inhibition of cell migration, invasion, and filopodia formation.[1][2] | Altered cell adhesion and resistance to apoptosis.[3][4] |
Table 3: Effects on Epithelial-Mesenchymal Transition (EMT)
| Feature | This compound | Cisplatin (Alternative) |
| Mechanism of Action | Suppresses EMT by reducing the expression of key EMT markers.[1][2] | Transcriptomic changes in cisplatin-resistant cells suggest a potential shift in EMT status, with alterations in genes associated with cell adhesion and migration.[3][5] |
| Key Affected Molecules | Vimentin, Snail, Slug (protein downregulation).[1][2] | Genes involved in pathways regulating cell adhesion and cytoskeleton, which are central to EMT.[3][5] |
| Functional Outcome | Decreased metastatic potential of lung cancer cells.[1][2] | Contribution to drug resistance and enhanced cell motility.[3][5] |
Differentially Expressed Genes in Cisplatin-Resistant A549 Cells
Whole-transcriptome sequencing of cisplatin-resistant A549 cells (A549/DDP) compared to parental A549 cells identified 1214 differentially expressed genes (DEGs), with 656 being upregulated and 558 downregulated.[3][4]
Table 4: Top 10 Upregulated Genes in Cisplatin-Resistant A549 Cells
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | >5 | Cholesterol biosynthesis |
| CYP51A1 | Cytochrome P450 Family 51 Subfamily A Member 1 | >5 | Cholesterol biosynthesis |
| SQLE | Squalene epoxidase | >5 | Cholesterol biosynthesis |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | >4 | Cholesterol efflux |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | >4 | Cholesterol efflux |
| SREBF2 | Sterol regulatory element binding transcription factor 2 | >4 | Regulation of cholesterol metabolism |
| LDLR | Low density lipoprotein receptor | >4 | Cholesterol uptake |
| INSIG1 | Insulin induced gene 1 | >4 | Regulation of cholesterol synthesis |
| EBP | Emopamil binding protein (sterol isomerase) | >4 | Cholesterol biosynthesis |
| LSS | Lanosterol synthase | >4 | Cholesterol biosynthesis |
Table 5: Top 10 Downregulated Genes in Cisplatin-Resistant A549 Cells
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| MMP1 | Matrix metallopeptidase 1 | <-5 | Extracellular matrix degradation |
| SERPINB2 | Serpin family B member 2 | <-5 | Serine protease inhibitor |
| IL1B | Interleukin 1 beta | <-4 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C motif chemokine ligand 8 | <-4 | Chemoattractant for neutrophils |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | <-4 | Inflammation and cell proliferation |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | <-4 | Transcription factor, cell proliferation |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | <-4 | Transcription factor, cell proliferation |
| EGR1 | Early growth response 1 | <-4 | Transcription factor, cell growth |
| DUSP1 | Dual specificity phosphatase 1 | <-4 | Inactivation of MAP kinases |
| ATF3 | Activating transcription factor 3 | <-4 | Transcription factor, stress response |
Experimental Protocols
Cell Culture and Treatment (Hypothetical for this compound, Actual for Cisplatin)
Human non-small cell lung cancer cell lines (A549, H460, H292) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For treatment, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either this compound (at concentrations ranging from 1-50 µM) or cisplatin (with IC50 values of approximately 2.97 µg/mL in A549 and 10.35 µg/mL in A549/DDP cells) for the desired time points (e.g., 24, 48 hours).[3]
RNA Sequencing (RNA-Seq) Protocol
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Data Analysis: Raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome (e.g., hg38). Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential gene expression analysis is performed between treated and control groups to identify statistically significant up- and downregulated genes.
Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the genes of interest, and the synthesized cDNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound in inhibiting lung cancer cell migration.
Caption: Enriched signaling pathways in cisplatin-resistant lung cancer cells.
Experimental Workflow
References
- 1. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced bioinformatic analysis and pathway prediction of NSCLC cells upon cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chrysotobibenzyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Chrysotobibenzyl, a bibenzyl compound utilized in research.
Core Safety and Handling Principles
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Based on data for Bibenzyl, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or glasses, gloves, and a lab coat, to prevent skin and eye contact.[1]
-
Ventilation: Use in a well-ventilated area to minimize the potential for inhalation.[2]
-
Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Bibenzyl, which may serve as a reference for this compound in the absence of specific data.
| Property | Value | Source |
| Appearance | Off-white solid | [1] |
| Molecular Formula | C14H14 | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Melting Point | 49 - 53 °C | [1] |
| Boiling Point | 284 °C | [1] |
| Flash Point | 129 °C | [1] |
| Autoignition Temperature | 480 °C | [1] |
| Solubility | Insoluble in water | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste unless determined otherwise by a qualified professional through appropriate analysis.
Step 1: Waste Identification and Determination
The first crucial step is to determine if the waste is hazardous.[3] This involves:
-
Reviewing available data: While a specific SDS for this compound is not available, its classification as a bibenzyl compound suggests it should be handled with caution.
-
Toxicity Characteristic Leaching Procedure (TCLP): If required by regulations, this laboratory procedure can help determine if the waste exhibits the characteristic of toxicity.[4]
Step 2: Segregation and Storage
-
Dedicated Waste Container: Place this compound waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Licensed Transporter: Engage a licensed hazardous waste transporter for off-site disposal.[3][5]
-
Manifest System: A hazardous waste manifest is required to track the waste from the point of generation to its final disposal facility.[3]
-
Treatment and Disposal Facility (TSDF): The waste must be sent to a permitted TSDF for appropriate treatment and disposal, which may include incineration or other approved methods.[3]
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guidance for Handling Chrysotobibenzyl
Chrysotobibenzyl is a bibenzyl compound found in the stem of Dendrobium pulchellum that has been studied for its potential to inhibit the growth of lung cancer cells.[1][2] Given its biological activity and potential cytotoxic effects, it is imperative to handle this compound with a high degree of caution in a laboratory setting. The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. Due to the potential for this compound to have cytotoxic properties, similar to other anti-cancer agents, robust PPE is required.
Recommended PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or latex gloves.[3][4][5] Ensure cuffs are long enough to cover the gown's sleeves.[3][5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.[3] |
| Gown | Disposable, long-sleeved gown made of a low-permeability fabric.[3][4] Cuffs should be tight-fitting. | Protects the body from splashes and aerosol exposure. |
| Eye/Face Protection | Chemical safety goggles and a face shield.[4][5][6] | Provides protection against splashes and airborne particles to the eyes and face. |
| Respiratory Protection | For handling powders outside of a containment hood, an N95 or N100 respirator is recommended.[5] For large spills, a chemical cartridge-type respirator may be necessary.[5] | Minimizes the risk of inhaling fine particles of the compound. |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
Experimental Workflow for Safe Handling
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
The container should be tightly closed.
Handling Procedures:
-
Preparation: Before handling, ensure a chemical fume hood or other ventilated enclosure is operational. All necessary PPE should be donned.
-
Weighing and Aliquoting: Handle the solid form of this compound in a fume hood to avoid the generation of dust.[7] Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Spill Management:
-
In the event of a small spill, decontaminate the area using an appropriate cleaning agent. Wear full PPE during cleanup.
-
For larger spills, evacuate the area and follow institutional emergency procedures. A chemical cartridge-type respirator may be required.[5]
-
Collect all spill cleanup materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound (gloves, gowns, shoe covers, weigh boats, etc.) should be collected in a clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[9]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container.
-
Final Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[10]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. epa.gov [epa.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
